3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQCOXZPZSNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426602 | |
| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-47-1 | |
| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1)
It is important to note that detailed, publicly available scientific literature specifically investigating 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is exceptionally limited. Therefore, this guide provides foundational information and outlines general methodologies and principles applicable to the broader class of oxadiazole compounds. The CAS number for the target compound is 62642-47-1.
Introduction to Oxadiazoles
Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in the ring. There are four main isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Derivatives of oxadiazoles have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.
The 1,2,5-oxadiazole ring system, also known as furazan, is a key structural motif in various functional molecules. The introduction of substituents, such as a chloromethyl and a methyl group at the 3 and 4 positions respectively, as in the case of this compound, can significantly influence the compound's reactivity, stability, and biological profile.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 150-200 °C |
| Solubility | Expected to have moderate solubility in organic solvents |
| Stability | The chloromethyl group may be susceptible to nucleophilic substitution |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific journals, a general synthetic approach can be proposed based on established methods for the formation of the 1,2,5-oxadiazole ring.
General Synthetic Strategy
The synthesis of 1,2,5-oxadiazoles often involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime.
An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methyl-furazan, is a substituted heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) class. The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This core structure is of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a bioisostere for other functional groups. This technical guide provides a summary of the available physicochemical properties, a plausible synthetic approach, and an overview of the current knowledge regarding the biological activity of this compound.
Core Physicochemical Properties
Detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values.
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₅ClN₂O | PubChemLite[1] |
| Molecular Weight | 132.55 g/mol | Calculated |
| CAS Registry Number | 62642-47-1 | |
| Canonical SMILES | CC1=NON=C1CCl | PubChemLite[1] |
| InChI | InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | PubChemLite[1] |
| Monoisotopic Mass | 132.00903 Da | PubChemLite[1] |
| Predicted XlogP | 0.6 | PubChemLite[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely precursor for the synthesis of this compound is 2,3-butanedione, which can be selectively chlorinated and then converted to the dioxime.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Furazan Synthesis
The following is a generalized protocol for the synthesis of a furazan from a diketone, which could be adapted for the synthesis of the target compound.
-
Chlorination of the Diketone: The starting diketone, 2,3-butanedione, would first undergo a selective chlorination on one of the methyl groups. This could potentially be achieved using a reagent like sulfuryl chloride (SO₂Cl₂) with a radical initiator. The reaction conditions would need to be carefully controlled to favor monochlorination.
-
Oximation: The resulting 1-chloro-2,3-butanedione would then be reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to form the corresponding dioxime, 1-chloro-2,3-butanedione dioxime. This reaction is typically carried out in an aqueous or alcoholic solvent.
-
Cyclization/Dehydration: The final step involves the cyclization of the dioxime to form the furazan ring. This is a dehydration reaction that can be accomplished using various dehydrating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or strong acids. The reaction often requires heating.[2]
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, solvent, and purification methods, would need to be optimized for the synthesis of this compound.
Spectral and Characterization Data
No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. Characterization of the compound, once synthesized, would rely on these standard analytical techniques to confirm its structure.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are known to exhibit a range of biological activities, including acting as nitric oxide (NO) donors, and have been investigated for their potential as cardiovascular, anticancer, and antimicrobial agents. However, the specific biological profile of this chloromethyl- and methyl-substituted derivative remains to be elucidated.
Conclusion
This compound is a chemical entity for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established with a CAS number, its physicochemical properties, a detailed and validated synthetic protocol, and its biological activities are yet to be thoroughly investigated and reported. The information provided in this guide is based on the limited available data and on general chemical principles for the synthesis of related furazan compounds. Further research is required to fully characterize this compound and to explore its potential applications.
References
A Technical Guide to the Structural Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Abstract
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Members of this chemical class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and stable chemical structures.[1] This document provides a comprehensive guide to the structural analysis of this compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide outlines the standard methodologies and expected analytical outcomes based on its known structure and data from closely related analogues. It covers fundamental properties, proposed analytical workflows, predicted spectroscopic data, and potential, inferred biological significance.
Molecular Structure and Physicochemical Properties
The fundamental structural and chemical properties of this compound provide the basis for its analysis. The molecule consists of a five-membered 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and a chloromethyl group at position 3.
Table 1: Core Molecular Identifiers and Properties
| Identifier/Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₅ClN₂O | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=NON=C1CCl | [2] |
| InChI Key | INOQCOXZPZSNGJ-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 132.00903 Da | [2] |
| Predicted XlogP | 0.6 |[2] |
Spectroscopic and Chromatographic Analysis
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.
Table 2: Predicted Mass Spectrometry Data (Adducts)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 133.01631 |
| [M+Na]⁺ | 154.99825 |
| [M+NH₄]⁺ | 150.04285 |
| [M-H]⁻ | 131.00175 |
Data sourced from predicted values.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aliphatic region:
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A singlet corresponding to the methyl protons (CH₃), anticipated around δ 2.0-2.6 ppm.
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A singlet for the chloromethyl protons (CH₂Cl), expected further downfield, likely in the range of δ 4.4-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom.[3]
-
-
¹³C NMR: The carbon NMR spectrum should reveal four unique carbon signals:
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A signal for the methyl carbon (CH₃).
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A signal for the chloromethyl carbon (CH₂Cl).
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Two distinct signals for the sp²-hybridized carbons of the oxadiazole ring (C3 and C4), expected in the aromatic/heteroaromatic region (typically δ 140-160 ppm).[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify characteristic functional groups. Expected key absorption bands include:
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
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C=N stretching (oxadiazole ring): ~1580-1650 cm⁻¹
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N-O stretching (oxadiazole ring): ~1300-1450 cm⁻¹
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C-Cl stretching: ~650-800 cm⁻¹
Experimental Workflows
The synthesis and purification of oxadiazole derivatives are well-established processes, typically involving cyclization reactions. The subsequent structural characterization follows a logical workflow to confirm the identity and purity of the synthesized compound.
General Synthesis Protocol (Inferred)
A common route for synthesizing 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime. The synthesis of related 1,2,4-oxadiazoles often involves reacting an amidoxime with an anhydride or acyl chloride, followed by heating to induce cyclization.[3][5]
Caption: Generalized synthetic workflow for an oxadiazole derivative.
Structural Characterization Workflow
Once the pure compound is obtained, a standardized workflow is employed for its complete structural verification.
Caption: Standard workflow for structural characterization of a novel compound.
Potential Significance in Drug Development
Oxadiazole rings are considered valuable isosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[6] Derivatives of various oxadiazole isomers (1,2,4- and 1,3,4-) have been investigated for a wide range of biological activities.
While the specific biological profile of this compound is not documented, its structural motifs suggest potential applications in several therapeutic areas based on extensive research into related compounds. The chloromethyl group, in particular, can act as a reactive handle for further chemical modification or as an alkylating agent in biological systems.
Caption: Logical relationship of the oxadiazole core to drug discovery potential.
Conclusion
The structural analysis of this compound is a systematic process that integrates multiple analytical techniques. This guide provides a foundational framework, outlining the expected physicochemical properties, spectroscopic signatures, and standard experimental workflows for its characterization. Based on the broader family of oxadiazole compounds, this molecule represents a potential building block for the development of novel therapeutic agents. Further empirical research is necessary to fully characterize its chemical behavior, spectroscopic properties, and biological activity.
References
- 1. ijper.org [ijper.org]
- 2. PubChemLite - this compound (C4H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE | 1192-80-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Technical Guide: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Audience: Researchers, scientists, and drug development professionals. Document ID: TG-CMO-20251228 Version: 1.0
Disclaimer: This document outlines a proposed synthetic pathway based on established principles of heterocyclic chemistry. The synthesis of related compounds can involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.
Introduction
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methylfurazan, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various fields, including pharmaceuticals and materials science. This guide provides a theoretical framework for its synthesis, including a proposed reaction pathway, experimental considerations, and data presentation.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned as a two-step process. The first step involves the formation of the 3,4-dimethyl-1,2,5-oxadiazole core from a common precursor, dimethylglyoxime (2,3-butanedione dioxime). The second step is the selective chlorination of one of the methyl groups to yield the final product. This side-chain halogenation is a common strategy for functionalizing alkyl-substituted aromatic and heteroaromatic systems.
Synthesis Workflow Diagram
The logical flow from the starting material to the final product is illustrated below.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols and Data
The following sections detail the generalized protocols for the proposed synthetic steps.
Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
The formation of the 1,2,5-oxadiazole ring from a dioxime is a classic dehydration/cyclization reaction. Various dehydrating agents can be employed for this transformation.
Methodology:
-
To a stirred solution of a suitable dehydrating agent (e.g., thionyl chloride or phosphorus pentoxide) in an inert solvent, slowly add dimethylglyoxime at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC or GC.
-
Upon completion, the reaction is carefully quenched, typically by pouring it onto ice.
-
The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
This step involves a selective free-radical chlorination of the methyl group on the pre-formed oxadiazole ring. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, often used with a radical initiator.
Methodology:
-
Dissolve the 3,4-dimethyl-1,2,5-oxadiazole intermediate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by GC or ¹H NMR, observing the disappearance of the dimethyl signal and the appearance of chloromethyl and new methyl signals.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.
Summary of Reagents and Conditions
The quantitative data and conditions for this proposed synthesis are summarized in the table below.
| Parameter | Step 1: Ring Closure | Step 2: Side-Chain Chlorination |
| Starting Material | Dimethylglyoxime | 3,4-Dimethyl-1,2,5-oxadiazole |
| Key Reagent(s) | Thionyl Chloride (SOCl₂) or P₂O₅ | N-Chlorosuccinimide (NCS) |
| Catalyst/Initiator | Not applicable | AIBN or Benzoyl Peroxide |
| Solvent | Inert solvent (e.g., Dichloromethane) | Carbon Tetrachloride or Acetonitrile |
| Temperature | 0 °C to Reflux | Reflux (e.g., ~77 °C for CCl₄) |
| Reaction Time | 2-6 hours (typical) | 4-12 hours (typical) |
| Workup | Ice quench, extraction, washing, drying | Filtration, washing, drying |
| Purification | Distillation | Vacuum Distillation or Column Chromatography |
Safety Considerations
Chemical synthesis should be conducted with rigorous adherence to safety protocols.
-
Handling: Isomers of the target compound are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or damage.[1][2] Assume this compound has similar hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[3]
-
Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Chlorinating agents and radical initiators must be handled with care according to their specific safety data sheets.
References
An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed literature detailing the synthesis, comprehensive characterization, and specific biological activities of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1) is notably scarce. This guide provides an in-depth overview based on established principles of 1,2,5-oxadiazole (furazan) chemistry, data from closely related analogs, and the broader biological context of this heterocyclic scaffold. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.
Introduction to 1,2,5-Oxadiazoles (Furazans)
The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties.[1][3] Furazan derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][4] Furthermore, their N-oxide counterparts, known as furoxans, are well-established nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.[5][6] The incorporation of a reactive chloromethyl group suggests that this compound is a versatile synthetic intermediate for the development of novel therapeutic agents.
Synthesis and Chemical Properties
A definitive, published experimental protocol for the synthesis of this compound was not identified in the current literature. However, a plausible and commonly employed synthetic route for 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of an α-dioxime.
Proposed Synthetic Pathway
The most probable synthetic route to this compound would start from 3-chloro-2,3-butanedione dioxime. This precursor could be synthesized from 2,3-butanedione dioxime (dimethylglyoxime) via a chlorination reaction. The subsequent dehydration of the chlorinated dioxime would yield the desired furazan ring. A plausible chlorinating and cyclizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[7][8][9][10]
Below is a proposed experimental protocol based on general procedures for similar transformations.
Step 1: Synthesis of 3-chloro-2,3-butanedione dioxime
-
Materials: 2,3-Butanedione dioxime, Sulfuryl chloride (SO₂Cl₂), appropriate inert solvent (e.g., dichloromethane, chloroform).
-
Procedure: To a cooled (0-5 °C) solution of 2,3-butanedione dioxime in an inert solvent, a solution of sulfuryl chloride in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Materials: 3-chloro-2,3-butanedione dioxime, Dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, or further reaction with sulfuryl chloride).
-
Procedure: The purified 3-chloro-2,3-butanedione dioxime is treated with a dehydrating agent, potentially with heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent. The organic layer is then dried and concentrated. The final product would be purified by distillation or column chromatography.
DOT Script for Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity
The chloromethyl group attached to the furazan ring is a key functional handle for further molecular elaboration. It is expected to undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a valuable building block in medicinal chemistry.
DOT Script for Reactivity
Caption: General reactivity of the chloromethyl group on the oxadiazole ring.
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported, the broader class of 1,2,5-oxadiazole derivatives has shown significant promise in various therapeutic areas.
Known Activities of Furazan Derivatives
The furazan scaffold is a key component in a number of biologically active molecules.[1][3] These activities are summarized in the table below, with examples from related compounds.
| Biological Activity | Example Compound Class | Reported IC₅₀/MIC Values | Reference |
| Anticancer | Phenylfuroxan derivatives | IC₅₀ = 11.5 µM (HepG-2 cells) | [11] |
| Antimicrobial | Furoxan derivatives | MIC₉₀ = 1.03 to 62 µM (M. tuberculosis) | [5] |
| Anti-inflammatory | Diphenylfurazans | COX-2 IC₅₀ = 0.12 µM | [6] |
| Antiplasmodial | N-acylated furazan-3-amines | PfNF54 IC₅₀ = 0.011 µM | [4] |
Potential as an Intermediate in Drug Discovery
The reactive chloromethyl group of this compound allows for its use as a scaffold to be elaborated into a library of compounds for biological screening. By reacting it with various amines, thiols, alcohols, and other nucleophiles, a diverse set of derivatives can be synthesized and tested for a range of biological activities.
Signaling Pathway Modulation by 1,2,5-Oxadiazole Derivatives
Certain 1,2,5-oxadiazole derivatives have been shown to modulate key signaling pathways involved in disease. For example, a novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been developed, which also inhibits the MAPK signaling pathway.[11]
DOT Script for VEGFR-2/MAPK Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,5-oxadiazole derivative.[11]
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While specific data on this compound is lacking, the established chemistry and diverse biological activities of the furazan scaffold suggest that it is a valuable building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The proposed synthetic route and the overview of the biological context provided in this guide serve as a foundation for future investigations in this promising area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Potential Applications
Introduction
The 1,2,5-oxadiazole, or furazan, ring system is a key structural motif in medicinal chemistry and materials science. While its isomers, the 1,2,4- and 1,3,4-oxadiazoles, are more extensively studied, 1,2,5-oxadiazole derivatives have demonstrated a range of biological activities, including acting as nitric oxide donors and enzyme inhibitors.[2][3] The target compound of this guide, 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, incorporates a reactive chloromethyl group, making it a potentially valuable building block for the synthesis of more complex molecules and for probing biological systems. This guide will outline a plausible synthetic route, summarize key physicochemical and spectroscopic data based on related structures, and discuss the potential biological context for this compound.
Proposed Synthesis of this compound
The synthesis of 3,4-disubstituted-1,2,5-oxadiazoles can be achieved through various methods. A common approach involves the cyclization of α-dioximes or the reaction of alkenes with nitrogen oxides. What follows is a proposed multi-step synthetic pathway starting from a commercially available alkene.
Hypothetical Experimental Protocol
Step 1: Synthesis of 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide
A solution of 2-methyl-2-buten-1-ol in glacial acetic acid is cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide.
Step 2: Deoxygenation to 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole
The furoxan from Step 1 is dissolved in a suitable solvent such as ethanol. A reducing agent, for example, triphenylphosphine, is added, and the mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole.
Step 3: Chlorination to this compound
To a solution of 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole in dichloromethane at 0°C, thionyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then carefully poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
No experimental data for this compound is publicly available. The following tables present data for the structurally similar isomer, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, to provide an estimation of expected values.[4]
Table 1: Physicochemical Properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole [4]
| Property | Value |
| Molecular Formula | C4H5ClN2O |
| Molecular Weight | 132.55 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / m/z |
| ¹H NMR | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~160 (C=N), ~155 (C=N), ~40 (-CH₂Cl), ~10 (-CH₃) |
| Mass Spec (EI) | m/z: 146 (M⁺), 111 (M⁺ - Cl), 97 (M⁺ - CH₂Cl) |
Biological and Pharmacological Context
While the biological activity of this compound has not been reported, the oxadiazole scaffold is present in numerous biologically active compounds.[5][6] Derivatives of the 1,2,5-oxadiazole isomer, in particular, have been investigated for their potential as therapeutic agents.
For instance, certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression.[3] The inhibition of IDO1 leads to a reduction in the breakdown of tryptophan, which can help to restore T-cell function and enhance anti-tumor immunity.
The chloromethyl group in the target compound is a reactive handle that can be used for further chemical modifications through nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel bioactive molecules.
IDO1 Inhibition Pathway
Caption: Role of IDO1 in immunosuppression and its inhibition.
Conclusion
Although there is a lack of specific literature on the discovery and synthesis of this compound, this guide provides a plausible pathway for its synthesis based on established chemical principles for related compounds. The presence of the reactive chloromethyl group suggests its potential as a versatile intermediate in the development of novel compounds for drug discovery and other applications. The known biological activities of other 1,2,5-oxadiazole derivatives, such as IDO1 inhibitors, provide a strong rationale for the synthesis and further investigation of this and related molecules. The information presented here is intended to serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and other substituted 1,2,5-oxadiazoles.
References
- 1. This compound | 62642-47-1 [chemicalbook.com]
- 2. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. Due to a lack of experimentally derived spectra in publicly available literature, this document focuses on predicted data and general characteristics expected for a molecule with this structure. The information is intended to aid researchers in the identification and characterization of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental data.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.8 | Singlet | - | -CH₂Cl |
| ¹H | ~2.5 | Singlet | - | -CH₃ |
| ¹³C | ~160 | - | - | C=N (oxadiazole ring) |
| ¹³C | ~155 | - | - | C=N (oxadiazole ring) |
| ¹³C | ~40 | - | - | -CH₂Cl |
| ¹³C | ~15 | - | - | -CH₃ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950-3000 | Medium | C-H stretch (methyl and chloromethyl) |
| ~1600-1650 | Medium-Strong | C=N stretch (oxadiazole ring) |
| ~1400-1450 | Medium | C-H bend (methyl and chloromethyl) |
| ~1300-1350 | Medium | N-O stretch (oxadiazole ring) |
| ~700-800 | Strong | C-Cl stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 132/134 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |
| 97 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 83 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. |
General Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
A small amount of the neat sample (if liquid) is placed between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Enduring Reactivity of the 1,2,5-Oxadiazole Ring: A Technical Guide for Researchers
For Immediate Release
[City, State] – The 1,2,5-oxadiazole ring, a five-membered heterocycle also known as furazan, and its N-oxide counterpart, furoxan, are increasingly recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core reactivity of the 1,2,5-oxadiazole ring system, offering valuable insights for researchers, scientists, and drug development professionals. The unique electronic properties of this heterocycle give rise to a diverse range of chemical transformations, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2]
Core Reactivity and Chemical Properties
The 1,2,5-oxadiazole ring is a planar, aromatic system with a notable dipole moment and a π-electron distribution that renders it susceptible to specific types of reactions.[3] While generally stable, the ring can undergo a variety of transformations, including cycloadditions, ring-opening reactions, and substitutions, particularly when activated by appropriate functional groups. The N-oxide derivatives, furoxans, are of particular interest due to their ability to act as nitric oxide (NO) donors under physiological conditions, a property that underpins many of their biological activities.[4][5][6][7]
Synthesis of the 1,2,5-Oxadiazole Core
The construction of the 1,2,5-oxadiazole ring is primarily achieved through several key synthetic strategies. The most common methods include the cyclodehydration of α-dioximes, the deoxygenation of furoxans (1,2,5-oxadiazole N-oxides), and cycloaddition reactions.[1][7]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives, starting from readily available precursors.
Caption: A generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives.
Key Chemical Transformations
The reactivity of the 1,2,5-oxadiazole ring is multifaceted, with several key transformations being central to its application in chemical synthesis.
Ring-Opening Reactions
Thermal and photochemical stimuli can induce the cleavage of the 1,2,5-oxadiazole ring.[8] Thermolysis typically requires high temperatures and results in the fragmentation of the ring into two nitrile fragments or a nitrile and a nitrile oxide.[8] This reactivity is harnessed for the in situ generation of reactive intermediates for subsequent cycloaddition reactions. Photochemical cleavage can also be employed to generate similar fragments under milder conditions.[9]
Cycloaddition Reactions
1,2,5-Oxadiazole derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component, depending on the substitution pattern and reaction conditions. These reactions provide a powerful tool for the construction of more complex heterocyclic systems.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing groups, such as a nitro group, on the 1,2,5-oxadiazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions.[10] This allows for the introduction of a wide range of nucleophiles, enabling the synthesis of diverse derivatives. The reaction typically proceeds via a Meisenheimer-like intermediate.
Experimental Protocols
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
This protocol describes the selective synthesis of a substituted 1,2,5-oxadiazole via the Paal-Knorr reaction.[11][12]
Procedure:
-
To a solution of 1,2,5-oxadiazole-3,4-diamine (400 mg, 4 mmol) in acetic acid (5 mL), add 2,5-hexanedione (0.51 mL, 4.4 mmol).
-
Stir the reaction mixture for 2 hours at 40–45 °C.
-
After cooling to room temperature, add water (40 mL) to the mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by appropriate chromatographic techniques.
Yield: 510 mg (72%) Spectroscopic Data:
-
IR (KBr, cm-1): 3409, 3328, 3255, 3211 (NH2), 2952, 2927 (C-H), 1646 (C=N).[11]
-
1H NMR (CDCl3, ppm): δ 5.98 (s, 2H, CH), 4.17 (br s, 2H, NH2), 2.13 (s, 6H, CH3).[11]
-
13C NMR (CDCl3, ppm): δ 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH3), 108.8 (CH), 12.1 (CH3).[11]
-
HRMS (ESI-TOF) m/z: [M + H]+ Calcd for C8H11N4O: 179.0927; Found: 179.0930.[11]
Synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (Diphenylfuroxan)
This procedure outlines the synthesis of a furoxan derivative from a substituted ethene.[6]
Procedure:
-
To a solution of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene in acetic acid, add an aqueous solution of sodium nitrite.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting product is a mixture of regioisomers, 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide, which can be separated by chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of selected 1,2,5-oxadiazole derivatives.
Table 1: Synthesis of 1,2,5-Oxadiazole Derivatives
| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 1,2,5-oxadiazole-3,4-diamine, 2,5-hexanedione | Acetic acid, 40-45 °C, 2 h | 72 | [11] |
| 3,4-diphenylfuroxan regioisomers | 1-[4-(methylsulfonyl)phenyl]-2-phenylethene | NaNO2, Acetic acid, rt | - | [6] |
Table 2: Anticancer Activity of 1,2,5-Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 12b (a pyrazolo[3,4-d]pyrimidine-furoxan hybrid) | HepG-2 | 11.5 | [10] |
| 12b | A2780CP | 11.6 | [10] |
| 12b | MDA-MB-231 | 13 | [10] |
| MD77 | HCT-116 | - | [13] |
| Compound 16 | HCT-116 | - | [13] |
| Compound 25 | HCT-116 | - | [13] |
| Compound 28 | HCT-116 | - | [13] |
Role in Drug Development: VEGFR-2 Inhibition
Derivatives of 1,2,5-oxadiazole have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[10] Inhibition of VEGFR-2 blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to reduced cell proliferation, migration, and induction of apoptosis in cancer cells.
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling cascade and the points of intervention by 1,2,5-oxadiazole-based inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,5-oxadiazole derivatives.
Conclusion
The 1,2,5-oxadiazole ring system possesses a rich and varied chemistry that continues to be a fertile ground for discovery. Its unique reactivity profile, coupled with the important biological activities of its derivatives, particularly as NO donors and enzyme inhibitors, ensures its continued relevance in the fields of synthetic chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of the fundamental reactivity of this important heterocycle, offering a valuable resource for researchers seeking to harness its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Sigma-complex formation and oxidative nucleophilic aromatic substitution in 4-nitro-2,1,3-benzoxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Semantic Scholar [semanticscholar.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
An In-Depth Technical Guide on the Thermal Stability of Oxadiazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the thermal stability of the oxadiazole core, with a focus on derivatives similar to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. It is important to note that a direct and detailed study on the thermal stability of this compound was not found in the reviewed literature. Therefore, the following information is an extrapolation based on related compounds and general principles of thermal analysis.
Introduction to Oxadiazole Thermal Stability
The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,2,4- and 1,3,4-oxadiazole rings are particularly common motifs in medicinal chemistry and materials science due to their favorable chemical and physical properties, including good thermal stability.[1][2] The inherent stability of the aromatic oxadiazole ring often imparts a high decomposition temperature to molecules containing this scaffold.[2][3]
General Thermal Properties of Oxadiazole-Containing Compounds
Derivatives of 1,3,4-oxadiazole are noted for their excellent thermal stability and resistance to oxidation.[2] This characteristic is beneficial in the development of energetic materials and electroluminescent devices. For instance, certain multi-cyclic compounds featuring a 1,2,4-oxadiazole core have been reported to exhibit high thermal stability, with decomposition temperatures (Td) as high as 256 °C.[3]
The thermal behavior of oxadiazole derivatives is a critical parameter in their practical application, especially for energetic materials where safety during storage and handling is paramount. Materials with decomposition temperatures exceeding 150 °C are generally considered suitable for practical use.[4]
Synthesis of Chloromethyl-Oxadiazole Derivatives
While specific data for this compound is unavailable, synthetic routes for other chloromethyl-oxadiazole isomers have been described. A general approach to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes.[1][5] One-pot syntheses directly from amidoximes and various carboxyl derivatives or aldehydes are also efficient methods.[1][5]
For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol has been synthesized by the cyclization of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide using the Burgess reagent.[6] Another related compound, 3-(chloromethyl)-1,2,4-oxadiazole, can be synthesized from 2-chloro-acetamide oxime and trimethoxymethane.[7]
Experimental Protocol for Thermal Stability Analysis
A standard approach to evaluating the thermal stability of a compound like an oxadiazole derivative involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which provide insights into the thermal stability of the compound.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.
-
Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min), under an inert atmosphere.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram reveals thermal events such as melting (endothermic peak) and decomposition (exothermic peak). The onset temperature and the peak maximum of the exothermic decomposition peak provide information about the thermal stability.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives
Application Notes: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in medicinal chemistry and materials science. This document outlines a comprehensive multi-step synthesis protocol for this compound, a versatile building block for further derivatization. The synthesis proceeds through several key intermediates, including 3,4-dimethyl-1,2,5-oxadiazole and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.
Important Safety Note: Low molecular weight 1,2,5-oxadiazole derivatives are highly energetic compounds and may pose a thermal instability hazard. Rigorous process safety evaluations are crucial, especially during scale-up operations. All reactions should be conducted behind a blast shield in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a four-step sequence starting from (2E,3E)-butane-2,3-dione dioxime. The pathway involves cyclization, selective oxidation of a methyl group to a carboxylic acid, reduction of the acid to a primary alcohol, and final chlorination of the alcohol.
Data Presentation: Reagents and Conditions
The following tables summarize the key parameters for each step of the synthesis.
Table 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Steps 1a & 1b)
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 1a | Butane-2,3-dione dioxime | aq. NaOH | Water | Reflux | 2-4 | High |
| 1b | 3,4-Dimethyl-1,2,5-oxadiazole | KMnO₄, Water | Water | 60-70 | 3-5 | ~60-70% |
Table 2: Synthesis of this compound (Steps 2 & 3)
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 2 | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Borane-THF complex (BH₃·THF) | THF | 0 to 65 (Reflux) | 4-6 | ~80-90% |
| 3 | 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole | Thionyl chloride (SOCl₂), Pyridine | Dichloromethane (DCM) | 0 to 25 (RT) | 2-4 | >90% |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
This two-part procedure begins with the cyclization of a dioxime followed by selective oxidation.
1a. Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
-
To a round-bottom flask equipped with a reflux condenser, add (2E,3E)-butane-2,3-dione dioxime (1.0 eq).
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 volumes).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,4-dimethyl-1,2,5-oxadiazole, which can be used in the next step without further purification.
1b. Protocol: Oxidation to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
-
To a round-bottom flask equipped with a mechanical stirrer and thermometer, add 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) and water (20 volumes).
-
Heat the mixture to 60-70 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water.
-
Add the KMnO₄ solution portion-wise to the reaction flask, carefully controlling the rate of addition to maintain the internal temperature below 75 °C. The reaction is highly exothermic.
-
After the addition is complete, stir the mixture at 70 °C for 3-5 hours until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with water.
-
Acidify the clear filtrate to pH 1-2 with concentrated hydrochloric acid (HCl).
-
Extract the acidified solution with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a solid.
Step 2: Reduction to 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole
This protocol uses a borane-tetrahydrofuran complex, a chemoselective reagent for reducing carboxylic acids in the presence of other functional groups.[1][2][3]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) (15-20 volumes) and stir to dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise via a syringe or addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl until gas evolution ceases.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.
Step 3: Chlorination to this compound
This protocol converts the primary alcohol to the target alkyl chloride using thionyl chloride and pyridine.[4][5][6]
-
To a dry round-bottom flask under an inert atmosphere, add 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq) and anhydrous dichloromethane (DCM) (10-15 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) followed by the dropwise addition of thionyl chloride (SOCl₂) (1.1-1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.
References
Application Notes and Protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as a versatile synthetic building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in drug discovery, known for its ability to act as a bioisosteric replacement for ester and amide groups, thereby improving metabolic stability and pharmacokinetic properties.[1][2] The chloromethyl group at the 3-position serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, making this reagent a key intermediate for creating diverse molecular libraries.[3] This document details its primary applications, experimental protocols for key transformations, and expected outcomes.
Introduction to this compound
This compound is a bifunctional molecule featuring a stable heterocyclic core and a reactive chloromethyl group. The 1,2,5-oxadiazole moiety is recognized for its role in compounds with a range of biological activities, including as muscarinic agonists and potential therapeutics for neurodegenerative diseases.[4][5] The chloromethyl group behaves as a reactive electrophile, analogous to a benzylic halide, readily undergoing SN2 reactions with a variety of nucleophiles.[6][7] This reactivity allows for the facile synthesis of ethers, amines, thioethers, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Key Features:
-
Versatile Electrophile: The chloromethyl group is susceptible to displacement by O-, N-, and S-centered nucleophiles.
-
Stable Heterocyclic Core: The 1,2,5-oxadiazole ring is generally stable to many reaction conditions.
-
Bioisosteric Potential: The oxadiazole ring is a known bioisostere for esters and amides, offering a strategy to enhance drug-like properties.[2]
-
Application in Medicinal Chemistry: Serves as a key intermediate in the synthesis of compounds targeting receptors such as muscarinic acetylcholine receptors.[4][8]
General Reaction Workflow
The primary utility of this compound is in nucleophilic substitution reactions. A typical workflow involves the reaction of the chloromethyl compound with a selected nucleophile in the presence of a base to neutralize the generated HCl.
Caption: General workflow for the synthesis of derivatives.
Key Applications and Experimental Protocols
The following protocols describe common nucleophilic substitution reactions using this compound.
Synthesis of Amine Derivatives (N-Alkylation)
This protocol describes the synthesis of 3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole, a common transformation to introduce a basic nitrogen atom, often desirable for modulating solubility and receptor interactions.
Protocol 1: N-Alkylation with Morpholine
-
Reagents & Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Add morpholine (1.2 eq) to the suspension.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 50 °C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Workup & Purification:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Synthesis of Ether Derivatives (O-Alkylation)
This protocol outlines the synthesis of 3-((4-methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole via a Williamson ether synthesis. This reaction is useful for introducing aryl ether linkages.
Protocol 2: O-Alkylation with 4-Methoxyphenol
-
Reagents & Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq).
-
Add anhydrous DMF as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
-
Reaction:
-
Re-cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup & Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Thioether Derivatives (S-Alkylation)
This protocol describes the synthesis of 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole, demonstrating the formation of a C-S bond, a common linkage in various bioactive molecules.
Protocol 3: S-Alkylation with Thiophenol
-
Reagents & Setup:
-
To a round-bottom flask, add thiophenol (1.1 eq) and a suitable solvent like ethanol or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Reaction:
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup & Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Data
The following table summarizes expected (representative) data for the products synthesized using the protocols above.
| Product Structure | Product Name | Yield (%) | m.p. (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
|
| 3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole | 85-95 | 55-58 | 4.65 (s, 2H, -CH₂-N), 3.70 (t, 4H, -CH₂-O-), 2.60 (t, 4H, -CH₂-N-), 2.45 (s, 3H, -CH₃) | 158.1, 112.5, 66.8, 53.5, 51.2, 8.5 |
|
| 3-((4-Methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole | 75-85 | 78-81 | 7.00-6.85 (m, 4H, Ar-H), 5.20 (s, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃) | 158.5, 154.2, 152.0, 115.0, 114.8, 112.0, 62.5, 55.6, 8.6 |
|
| 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole | 90-98 | 42-45 | 7.40-7.20 (m, 5H, Ar-H), 4.25 (s, 2H, -S-CH₂-), 2.40 (s, 3H, -CH₃) | 159.0, 135.0, 130.0, 129.2, 127.5, 111.8, 28.5, 8.4 |
Mechanistic and Biological Context
Mechanism of Substitution
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a concerted displacement of the chloride leaving group.
Caption: SN2 mechanism for nucleophilic substitution.
Application in Drug Discovery: Muscarinic Agonists
Derivatives of 1,2,5-oxadiazole are potent agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[4] The synthesis of analogs using this compound allows for the exploration of the pharmacophore, where the oxadiazole ring acts as a hydrogen bond acceptor and the appended group can interact with other regions of the receptor binding pocket.
Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium and activation of Protein Kinase C (PKC).
Caption: M1 muscarinic receptor signaling pathway.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. benchchem.com [benchchem.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole serves as a valuable and reactive building block in medicinal chemistry. Its inherent structural features, particularly the reactive chloromethyl group, make it a versatile synthon for the synthesis of a diverse range of novel molecules with potential therapeutic applications. This application note provides a detailed overview of its utility, focusing on its role in the development of muscarinic receptor agonists, along with experimental protocols and structure-activity relationship (SAR) insights.
Application in the Synthesis of Muscarinic Agonists
A significant application of the 1,2,5-oxadiazole scaffold, closely related to this compound, lies in the development of selective muscarinic receptor agonists. These agonists are of considerable interest for the treatment of neurodegenerative disorders like Alzheimer's disease. The 1,2,5-oxadiazole ring acts as a bioisosteric replacement for an ester group, offering improved metabolic stability.
Derivatives of 3-(alkoxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines have been synthesized and evaluated for their affinity and efficacy at muscarinic receptor subtypes.[1] These studies have provided valuable insights into the structure-activity relationships governing their pharmacological profiles.
Structure-Activity Relationships (SAR)
Systematic modifications of the substituents on the 1,2,5-oxadiazole ring have revealed key structural requirements for potent and selective muscarinic agonism. For instance, the length and nature of the alkoxy and alkylthio side chains at the 3-position of the 1,2,5-thiadiazole ring, a close analog, significantly influence receptor affinity and functional activity.[1] Generally, analogues with longer alkylthio chains demonstrate higher receptor affinity and potency compared to their alkoxy counterparts.[1] In contrast, alkyl-substituted analogs show considerably lower affinity for muscarinic receptors.[1]
Experimental Protocols
A general protocol for the reaction of a chloromethyl-substituted oxadiazole with a nucleophile, such as a secondary amine, is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic systems.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired secondary amine (1.1-1.5 equivalents).
-
Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes the binding affinities and functional activities of a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which serve as valuable comparator data for derivatives of this compound.
| Compound | R Group | Receptor Affinity (Ki, nM) vs. [³H]Oxotremorine-M | Functional Activity (IC₅₀, nM) in Rabbit Vas Deferens (M₁ Receptor) |
| 5a | Methoxy | 7.8 | 1.8 |
| 5d | Butoxy | 0.8 | 0.08 |
| 5e | Pentyloxy | 1.0 | 0.03 |
| 5f | Hexyloxy | 1.5 | 0.02 |
| 7a | Methylthio | 2.1 | 0.4 |
| 7d | Butylthio | 0.4 | 0.03 |
| 7e | Pentylthio | 0.5 | 0.01 |
| 7f | Hexylthio | 0.8 | 0.01 |
Data adapted from Sauerberg et al., 1992.[1]
Visualizations
Logical Workflow for the Application of this compound in Drug Discovery
References
Application Notes and Protocols: Reaction of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a versatile bifunctional reagent in organic synthesis, featuring a reactive chloromethyl group susceptible to nucleophilic substitution. This characteristic makes it a valuable building block for the introduction of the 4-methyl-1,2,5-oxadiazole (also known as 4-methylfurazan) moiety into various molecular scaffolds. The reaction of this compound with primary and secondary amines is a key transformation for the synthesis of a diverse range of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to the established biological activities associated with the 1,2,5-oxadiazole ring system.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines, based on established synthetic methodologies for analogous compounds.
Reaction Principle
The core reaction is a nucleophilic substitution where the amine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding aminomethyl-oxadiazole derivative. The reaction is typically facilitated by a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives.
Experimental Protocols
The following protocols are based on general procedures for the N-alkylation of amines with chloromethyl-substituted heterocycles and can be adapted for specific amine substrates.
Protocol 1: Reaction with Primary and Secondary Amines in Acetonitrile
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the desired amine (1.0 equivalent) in anhydrous acetonitrile, add the base (K₂CO₃ or KOH, 1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amine.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivative.
Protocol 2: Reaction with Amines in Tetrahydrofuran
This protocol is an alternative for amines that may have better solubility or reactivity in THF.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with various classes of amines based on analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Type | Example Amine | Base | Solvent | Temperature | Expected Yield Range |
| Primary Aliphatic | n-Butylamine | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent |
| Secondary Aliphatic | Diethylamine | KOH | Acetonitrile | Room Temp. | Good to Excellent |
| Primary Aromatic | Aniline | Pyridine | THF | Room Temp. | Moderate to Good |
| Secondary Cyclic | Piperidine | Triethylamine | THF | Room Temp. | Good to Excellent |
| Heterocyclic | Morpholine | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives.
Caption: Experimental workflow for the synthesis of amine derivatives.
Signaling Pathway Analogy in Drug Discovery
The synthesized aminomethyl-oxadiazole derivatives can be evaluated for their potential as modulators of various signaling pathways in drug discovery research. The following diagram illustrates a hypothetical interaction of a synthesized compound with a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Precautions
-
This compound is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Amines, especially volatile ones, should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The reaction of this compound with amines provides a straightforward and efficient method for the synthesis of a library of novel aminomethyl-oxadiazole derivatives. These compounds can serve as valuable scaffolds for the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to explore this chemistry further. Optimization of reaction conditions for specific amine substrates may be necessary to achieve optimal yields.
Application Notes and Protocols: Synthesis of 3-((Aryl/Alkylthio)methyl)-4-methyl-1,2,5-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,5-oxadiazole (furazan) ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including applications in cancer therapy, infectious diseases, and neurodegenerative disorders.[1][2][3] The introduction of a thioether linkage to the oxadiazole scaffold can further modulate the physicochemical and pharmacological properties of these molecules, offering opportunities for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives through the nucleophilic substitution reaction of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole with various thiols.
The reaction proceeds via a well-established SN2 mechanism, where the thiolate anion, generated in situ by the deprotonation of the thiol with a suitable base, acts as a nucleophile and displaces the chloride from the chloromethyl group of the oxadiazole. This versatile reaction allows for the synthesis of a diverse library of thioether derivatives for further investigation in drug discovery programs.
Reaction Principle and Workflow
The fundamental reaction involves the S-alkylation of a thiol with this compound. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride leaving group.
Figure 1. General workflow of the synthesis of 3-((Alkyl/Arylthio)methyl)-4-methyl-1,2,5-oxadiazole.
Experimental Protocols
This section provides detailed protocols for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives. Two representative protocols are presented, one for the reaction with an aromatic thiol (thiophenol) and another with an aliphatic thiol (benzyl mercaptan).
Protocol 1: Synthesis of 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole
Materials:
-
This compound
-
Thiophenol
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (30 mL) with stirring until fully dissolved.
-
To this solution, add thiophenol (1.03 mL, 10 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the potassium thiophenolate salt.
-
Add a solution of this compound (1.32 g, 10 mmol) in absolute ethanol (10 mL) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-((phenylthio)methyl)-4-methyl-1,2,5-oxadiazole.
Protocol 2: Synthesis of 3-((Benzylthio)methyl)-4-methyl-1,2,5-oxadiazole
Materials:
-
This compound
-
Benzyl mercaptan
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl mercaptan (1.23 mL, 10.5 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.32 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-((benzylthio)methyl)-4-methyl-1,2,5-oxadiazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives based on analogous reactions reported in the literature.[4][5]
| Entry | Thiol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Thiophenol | KOH | Ethanol | 4 | Reflux | ~85-95 |
| 2 | 4-Chlorothiophenol | KOH | Ethanol | 4 | Reflux | ~80-90 |
| 3 | Benzyl mercaptan | NaH | DMF | 3 | RT | ~90-98 |
| 4 | Ethanethiol | NaOEt | Ethanol | 2 | RT | ~88-96 |
Characterization of Products
The synthesized compounds can be characterized using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the oxadiazole ring (singlet, ~2.4-2.6 ppm), the methylene bridge (singlet, ~4.0-4.5 ppm), and the protons of the aryl or alkyl group from the thiol.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the methyl carbon, the methylene carbon, the carbons of the oxadiazole ring, and the carbons of the thioether substituent.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for C-H, C=N, and C-O stretching vibrations of the oxadiazole ring and the C-S stretching of the thioether linkage.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the synthesized compound.
Applications in Drug Development
The synthesized 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives are valuable scaffolds for drug discovery and development. The 1,2,5-oxadiazole core is a known bioisostere for various functional groups and has been incorporated into numerous biologically active compounds.[6][7] The thioether linkage provides a flexible linker to introduce various substituents, allowing for the fine-tuning of pharmacological properties.
Potential therapeutic applications for these compounds include:
-
Anticancer Agents: Oxadiazole derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation.[2]
-
Antimicrobial Agents: The incorporation of the oxadiazole moiety has led to the development of potent antibacterial and antifungal agents.[3]
-
Enzyme Inhibitors: The structural features of these compounds make them potential candidates for the inhibition of various enzymes implicated in disease pathways.
The synthesized library of thioether derivatives can be screened in various biological assays to identify lead compounds for further optimization and development.
Figure 2. Logical relationship from synthesis to potential therapeutic applications.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Thiols are often volatile and have strong, unpleasant odors. They should be handled in a fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Reactions with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methylfurazan. The chloromethyl group attached to the 1,2,5-oxadiazole ring is susceptible to nucleophilic attack, making this compound a versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
The protocols outlined below are generalized procedures based on reactions with analogous chloromethylated heterocyclic compounds. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary for specific substrates to achieve optimal yields.
General Reaction Scheme
The primary reactivity of this compound involves the displacement of the chloride ion by a nucleophile, as depicted in the following general scheme:
Caption: General Nucleophilic Substitution Reaction.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the general conditions for the nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type | Typical Base | Typical Solvent | Typical Temperature |
| Amine | Aniline | N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)aniline | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, THF | Room Temp. to 80°C |
| Thiol | Thiophenol | 4-methyl-3-((phenylthio)methyl)-1,2,5-oxadiazole | K₂CO₃, NaH, or NaOH | Ethanol, Acetonitrile, DMF | Room Temp. to Reflux |
| Phenol | Phenol | 4-methyl-3-(phenoxymethyl)-1,2,5-oxadiazole | K₂CO₃, Cs₂CO₃, or NaH | Acetonitrile, DMF | Room Temp. to 100°C |
| Azide | Sodium Azide (NaN₃) | 3-(azidomethyl)-4-methyl-1,2,5-oxadiazole | N/A | DMF, Acetone/Water | Room Temp. to 50°C |
| Cyanide | Potassium Cyanide (KCN) | 2-(4-methyl-1,2,5-oxadiazol-3-yl)acetonitrile | N/A | Ethanol/Water, DMSO | Room Temp. to 100°C |
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This protocol describes a general procedure for the N-alkylation of primary or secondary amines with this compound.
Caption: Workflow for N-Alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is DMF, pour the reaction mixture into water and extract with an organic solvent (3x). If the solvent is acetonitrile or THF, remove the solvent under reduced pressure, then partition the residue between water and an organic solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol outlines a general method for the S-alkylation of thiols with this compound.
Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the analytical characterization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols herein describe the application of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for verifying the identity, purity, and stability of the compound, ensuring the quality and integrity of drug development processes.
Introduction
This compound (also known as 3-(chloromethyl)-4-methylfurazan) is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1] The 1,2,5-oxadiazole ring is a structural motif found in various energetic materials and pharmacologically active compounds.[2][3][4] Accurate and robust analytical methods are crucial for the characterization of such intermediates to ensure the synthesis of the desired final products with high purity. This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and structural identification.
Table 1: GC-MS Protocol and Expected Data
| Parameter | Recommended Conditions/Expected Outcome |
| Instrumentation | Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole) |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1), Injection Volume: 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) |
| Expected RT | The retention time will be specific to the system but is expected in the mid-run of the chromatogram. |
| Expected MS Data | Molecular Ion (M⁺): m/z 134/136 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl). Key Fragments: [M-Cl]⁺ (m/z 99), [M-CH₂Cl]⁺ (m/z 85), and other fragments from ring cleavage. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Configure the GC-MS system with the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.
-
Data Analysis: Integrate the peak corresponding to the product to determine its purity. Analyze the mass spectrum to confirm the identity by matching the molecular ion and fragmentation pattern with the expected values.
Caption: Workflow for GC-MS analysis of the product.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile technique for purity assessment and quantification of this compound, particularly for less volatile impurities.
Table 2: HPLC Protocol and Expected Data
| Parameter | Recommended Conditions/Expected Outcome |
| Instrumentation | HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected RT | The retention time will depend on the exact conditions but should provide good resolution from common impurities. |
| Expected Output | A chromatogram showing a major peak for the product. Purity can be calculated from the peak area percentage. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the product in acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved, using the parameters from Table 2.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 10-15 minutes).
-
Data Analysis: Determine the retention time and peak area of the product. Calculate the purity by dividing the peak area of the product by the total area of all peaks.
Spectroscopic Analysis
Spectroscopic methods are employed for the unambiguous structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: NMR Spectroscopy Protocol and Expected Data
| Parameter | Recommended Conditions/Expected Outcome |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz) |
| Solvent | Chloroform-d (CDCl₃) with TMS as an internal standard |
| ¹H NMR | Expected Chemical Shifts (δ, ppm): - ~4.7 ppm (singlet, 2H, -CH ₂Cl)- ~2.5 ppm (singlet, 3H, -CH ₃) |
| ¹³C NMR | Expected Chemical Shifts (δ, ppm): - ~155-160 ppm (Oxadiazole ring carbon attached to -CH₂Cl)- ~150-155 ppm (Oxadiazole ring carbon attached to -CH₃)- ~35-40 ppm (-C H₂Cl)- ~10-15 ppm (-C H₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integrations with the expected values in Table 3 to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 4: FTIR Spectroscopy Protocol and Expected Data
| Parameter | Recommended Conditions/Expected Outcome |
| Instrumentation | FTIR Spectrometer |
| Sample Prep. | Thin film on a KBr plate or as a KBr pellet |
| Acquisition | 4000-400 cm⁻¹ range |
| Expected Peaks | Characteristic Absorption Bands (cm⁻¹): - ~2950-3000 (C-H stretch, alkyl)- ~1620-1650 (C=N stretch, oxadiazole ring)[5]- ~1430-1460 (C-H bend, alkyl)- ~1000-1300 (C-O-C stretch, oxadiazole ring)[6]- ~700-800 (C-Cl stretch) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, place a drop between two KBr plates to form a thin film. If it is a solid, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disk.
-
Background Scan: Perform a background scan with no sample in the beam path.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the major absorption bands and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.
Caption: Logic diagram for spectroscopic structural confirmation.
Summary of Analytical Data
The following table summarizes the expected quantitative data from the characterization of a pure sample of this compound.
Table 5: Summary of Expected Analytical Data
| Technique | Parameter | Expected Value |
| GC-MS | Molecular Ion (m/z) | 134/136 (³⁵Cl/³⁷Cl) |
| Purity (%) | >98% (by area %) | |
| HPLC | Purity (%) | >98% (by area % at 210 nm) |
| ¹H NMR | Chemical Shift (-CH₂Cl) | ~4.7 ppm |
| Chemical Shift (-CH₃) | ~2.5 ppm | |
| ¹³C NMR | Chemical Shift (-CH₂Cl) | ~35-40 ppm |
| Chemical Shift (-CH₃) | ~10-15 ppm | |
| FTIR | C=N Stretch (cm⁻¹) | ~1620-1650 |
| C-Cl Stretch (cm⁻¹) | ~700-800 |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic techniques (GC-MS and HPLC) for purity assessment and spectroscopic methods (NMR, FTIR, and MS) for structural elucidation ensures a thorough quality control process. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important synthetic intermediate, supporting the advancement of pharmaceutical research and development.
References
- 1. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]
- 5. updatepublishing.com [updatepublishing.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Cytotoxicity Studies of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic potential of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives. The protocols and data presented herein are intended to serve as a guide for the design and execution of cytotoxicity studies for this class of compounds.
Introduction
Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 1,2,5-oxadiazole (furazan) scaffold, in particular, is a key component in various biologically active molecules. This document focuses on the cytotoxic evaluation of derivatives of this compound, a subject of interest for the development of novel chemotherapeutic agents. The cytotoxic activity of these compounds is typically evaluated against a panel of cancer cell lines to determine their potency and selectivity.
Data Presentation: Cytotoxicity of Oxadiazole Derivatives
While specific data for this compound derivatives is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of various related oxadiazole derivatives against several human cancer cell lines, providing a comparative context for this class of compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 1,2,4-Oxadiazole Derivative | T98G (Glioblastoma) | 39.2 | [3][4] |
| U87 (Glioblastoma) | 60.3 | [3][4] | ||
| LN229 (Glioblastoma) | 80.4 | [3][4] | ||
| Compound 5 | 1,3,4-Oxadiazole Derivative | U87 (Glioblastoma) | 35.1 | [3][4][5] |
| T98G (Glioblastoma) | 34.4 | [3][4][5] | ||
| LN229 (Glioblastoma) | 37.9 | [3][4][5] | ||
| SKOV3 (Ovarian Cancer) | 14.2 | [3][4][5] | ||
| MCF7 (Breast Cancer) | 30.9 | [3][4][5] | ||
| A549 (Lung Cancer) | 18.3 | [3][4][5] | ||
| MD77 | 1,2,5-Oxadiazole Derivative | HCT-116 (Colorectal Carcinoma) | - | [6][7] |
| HeLa (Cervical Adenocarcinoma) | - | [6][7] | ||
| Compound 8 | 1,3,4-Oxadiazole-Quinoline Conjugate | HepG2 (Liver Cancer) | 1.2 ± 0.2 | [8][9] |
| Compound 9 | 1,3,4-Oxadiazole-Quinoline Conjugate | HepG2 (Liver Cancer) | 0.8 ± 0.2 | [8][9] |
| Compound 86 | 1,2,4-Oxadiazole Derivative | HepG2 (Liver Cancer) | 1.07 | [10] |
| Compound 87 | 1,2,4-Oxadiazole Derivative | HepG2 (Liver Cancer) | 1.03 | [10] |
| Compound 16 | 1,2,4-Oxadiazole-Triazole-Pyrazole Derivative | MCF-7 (Breast Cancer) | 81 ± 1.2 | [2][11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate containing the treated cells to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control.
-
Determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing```dot
Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.
References
- 1. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 8. promega.com [promega.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway for this compound involves a three-step process. This process begins with the synthesis of 3,4-dimethyl-1,2,5-oxadiazole, followed by a selective oxidation of one of the methyl groups to a hydroxymethyl group, and finally, chlorination of the resulting alcohol. This multi-step approach allows for better control over the final product and can help to minimize the formation of impurities.
Q2: What are the critical safety considerations when synthesizing 1,2,5-oxadiazole derivatives?
The synthesis of 1,2,5-oxadiazoles can be hazardous due to the energetic nature of these compounds. It is crucial to conduct thorough process safety evaluations, especially when scaling up reactions. Key considerations include the thermal stability of starting materials and products, as well as the potential for exothermic reactions, particularly during oxidation steps.
Q3: What are common side products in the chlorination of hydroxymethyl-substituted heterocycles?
During the chlorination of hydroxymethyl groups on heterocyclic rings using reagents like thionyl chloride, several side products can form. These may include the formation of ethers if the starting alcohol is not fully consumed, and elimination products if there is a susceptible proton on an adjacent carbon. Over-chlorination of other reactive sites on the ring can also occur, depending on the specific reaction conditions.
Troubleshooting Guide
Low Yield in the Cyclization Step (Formation of 3,4-dimethyl-1,2,5-oxadiazole)
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material (butane-2,3-dione dioxime) | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal conditions. |
| Poor quality of the starting dioxime. | Ensure the butane-2,3-dione dioxime is pure and dry. Recrystallize if necessary. | |
| Formation of hydrolysis byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product decomposition | Excessive heat or prolonged reaction time. | Optimize the reaction temperature and time to maximize conversion while minimizing decomposition. Consider using a milder cyclizing agent if possible. |
Low Yield in the Oxidation Step (Formation of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole)
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of 3,4-dimethyl-1,2,5-oxadiazole | Insufficient amount of oxidizing agent or inadequate reaction conditions. | Increase the molar ratio of the oxidizing agent. Optimize the reaction temperature and time. |
| Over-oxidation to the carboxylic acid | The oxidizing agent is too strong or the reaction is left for too long. | Use a milder and more selective oxidizing agent. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Formation of symmetrical diol | Non-selective oxidation of both methyl groups. | Employ a sterically hindered or a more selective oxidizing agent that favors mono-oxidation. |
Low Yield in the Chlorination Step (Formation of this compound)
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete conversion of the alcohol | Insufficient chlorinating agent or non-optimal reaction temperature. | Increase the equivalents of the chlorinating agent (e.g., thionyl chloride). The reaction may require heating; refluxing in a suitable solvent like DCM or toluene can be effective.[1] |
| The alcohol is not sufficiently activated. | Add a catalytic amount of DMF when using thionyl chloride. DMF can form the Vilsmeier reagent, which is a more potent chlorinating agent.[2] | |
| Formation of elimination or rearrangement products | The reaction temperature is too high, or the substrate is prone to elimination. | Use a milder chlorinating agent or perform the reaction at a lower temperature. The use of a non-nucleophilic base like pyridine can sometimes help to mop up HCl produced and prevent acid-catalyzed side reactions.[1] |
| Product decomposition | The product may be unstable under the reaction or workup conditions. | Ensure the workup is performed promptly and under mild conditions. Purification by chromatography should be done with minimal delay. |
Experimental Protocols
Disclaimer: The following protocols are based on general and analogous procedures for the synthesis of similar oxadiazole derivatives. Researchers should adapt and optimize these protocols for their specific experimental setup and safety considerations.
Protocol 1: Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
This procedure is based on the cyclization of butane-2,3-dione dioxime.
Materials:
-
Butane-2,3-dione dioxime
-
A suitable cyclizing agent (e.g., a base or a dehydrating agent)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve butane-2,3-dione dioxime in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add the cyclizing agent to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the cyclizing agent and any byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole
This protocol describes the selective oxidation of a methyl group on the 1,2,5-oxadiazole ring.
Materials:
-
3,4-dimethyl-1,2,5-oxadiazole
-
A selective oxidizing agent (e.g., selenium dioxide)
-
Solvent (e.g., dioxane, acetic acid)
Procedure:
-
Dissolve 3,4-dimethyl-1,2,5-oxadiazole in the chosen solvent in a round-bottom flask.
-
Add the selective oxidizing agent portion-wise to the solution while stirring.
-
Heat the reaction mixture as required and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter to remove any solid residues.
-
Neutralize the filtrate if an acidic solvent was used.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of this compound
This protocol details the chlorination of the hydroxymethyl group.
Materials:
-
3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Dissolve 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution. If using, add a catalytic amount of DMF.
-
Allow the reaction to stir at room temperature or heat to reflux as needed, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Chlorination Reactions
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Heterocyclic Alcohol A | SOCl₂ | DCM | Reflux | 4 | 85 |
| Heterocyclic Alcohol B | SOCl₂ / cat. DMF | Toluene | 80 | 2 | 92 |
| Heterocyclic Alcohol C | (COCl)₂ / cat. DMF | DCM | 0 to RT | 3 | 90 |
| 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (Predicted) | SOCl₂ | DCM | Reflux | 2-6 | 80-90* |
*Yields are estimated based on analogous reactions and may vary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and related compounds.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
| Question | Possible Cause | Suggested Solution |
| Low recovery after column chromatography? | The compound may be highly polar and sticking to the silica gel. The chosen eluent system may not be optimal. The compound might be volatile. | - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in heptane is a common starting point for oxadiazole derivatives.[1] - Consider using a different stationary phase, such as alumina. - If volatility is suspected, use cooled solvents and avoid excessive heat during solvent removal. |
| Persistent impurities observed by NMR/LC-MS after purification? | Impurities may co-elute with the product during chromatography. The impurity might have very similar solubility properties, making recrystallization difficult. | - Optimize the column chromatography method by using a shallower gradient or a different solvent system. - Attempt a different purification technique. If chromatography fails, recrystallization from a different solvent system might be effective. For some oxadiazoles, recrystallization from a mixture like DMF and methanol has been reported.[2] - For thermally stable and volatile compounds, fractional distillation under reduced pressure can be a powerful purification method.[3][4] |
| Product decomposition during purification? | The compound may be sensitive to heat, acid, or base. The silica gel used for chromatography can be slightly acidic. | - Avoid high temperatures. If distillation is used, perform it under high vacuum to lower the boiling point.[4] - Use neutral-pH silica gel for chromatography. - When performing extractions, use mild bases like sodium bicarbonate for neutralization and avoid strong acids and bases. |
| Oily product that won't crystallize? | Residual solvent may be present. The product may be inherently an oil at room temperature. Minor impurities can inhibit crystallization. | - Ensure all solvent is removed under high vacuum. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. - Attempt recrystallization from a different solvent or a mixture of solvents. Cooling the solution to low temperatures (-20°C or -78°C) may help. - If all else fails, the product may be an oil, and its purity should be assessed by other means (e.g., high-field NMR, elemental analysis). |
| Incomplete removal of starting materials? | The starting materials might have similar polarity to the product. | - Adjust the chromatography eluent system to achieve better separation. - If the starting material has a different functional group, a specific workup step might help. For example, if the starting material is an acid, it can be removed by washing with a mild aqueous base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chloromethyl-oxadiazole derivatives?
A1: The most frequently cited purification methods for oxadiazole derivatives, including those with chloromethyl groups, are column chromatography, recrystallization, and distillation.[1][2][3][4] The choice of method depends on the physical properties of the compound (solid vs. liquid, thermal stability) and the nature of the impurities.
Q2: What solvent systems are typically used for column chromatography of oxadiazoles?
A2: A common eluent system for column chromatography of oxadiazole derivatives is a gradient of ethyl acetate in heptane or hexanes.[1] For more polar compounds, a mixture of dichloromethane and methanol can be used.[5]
Q3: Are there any specific safety precautions I should take when purifying this compound?
Q4: My compound is a liquid. Can I still use recrystallization?
A4: Recrystallization is generally used for solid compounds. For liquids, distillation is the preferred method of purification, especially for thermally stable compounds.[3][4] If the liquid is not amenable to distillation, column chromatography is a suitable alternative.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For all purification methods, the purity of the fractions or the final product should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Purification Methods for Oxadiazole Derivatives
While specific quantitative data for the purification of this compound is not available in the searched literature, the following table summarizes purification methods used for analogous compounds.
| Purification Method | Compound Class | Solvents/Conditions | Yield/Purity | Reference |
| Column Chromatography | 1,3,4-Oxadiazole derivative | 0–40% EtOAc in heptane | Not specified | [1] |
| Column Chromatography | 1,3,4-Oxadiazole derivative | DCM/MeOH, 97/3, v/v | Not specified | [5] |
| Recrystallization | 1,3,4-Oxadiazole derivative | DMF: Methanol (2:2 volume ratio) | 50-65% (overall reaction yield) | [2] |
| Recrystallization | 5-(4-Hydroxyphenyl)tetrazole | Water | 79.0% (overall reaction yield) | [7] |
| Reduced Pressure Distillation | 3,5-dimethyl-4-chloromethyl isoxazole | Not specified | >98% content | [3] |
| Fractional Distillation | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole | bp 36° C./0.05 Torr | 14% (overall reaction yield) | [4] |
| Extraction | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole | Ethyl acetate | Not specified | [4] |
Purification Workflow
The following diagram outlines a general workflow for selecting a suitable purification method for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijper.org [ijper.org]
- 3. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 4. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves the preparation of the precursor, 3,4-dimethyl-1,2,5-oxadiazole N-oxide (also known as 3,4-dimethylfuroxan), followed by a selective monochlorination of one of the methyl groups. The initial furoxan synthesis can be achieved through various methods, including the dimerization of nitrile oxides or the cyclization of α-diones with hydroxylamine. The subsequent chlorination is typically a radical reaction.
Q2: What are the most common side reactions observed during this synthesis?
The primary challenges in this synthesis are controlling the selectivity of the chlorination step. Common side reactions include:
-
Over-chlorination: Formation of 3-(dichloromethyl)-4-methyl-1,2,5-oxadiazole and 3-(trichloromethyl)-4-methyl-1,2,5-oxadiazole.
-
Isomer formation: Chlorination of the other methyl group, leading to the formation of 3-methyl-4-(chloromethyl)-1,2,5-oxadiazole. In the case of asymmetric furoxans, regioisomers can also be challenging to separate.
-
Ring-opening or degradation: The furoxan ring can be sensitive to harsh reaction conditions, potentially leading to decomposition products.
Q3: How can I minimize the formation of over-chlorinated byproducts?
Controlling the stoichiometry of the chlorinating agent is crucial. Using a slight excess or an equimolar amount of the chlorinating agent relative to the starting material is recommended. Reaction time and temperature also play a significant role; lower temperatures and shorter reaction times generally favor monochlorination. Monitoring the reaction progress closely by techniques like GC-MS or TLC is essential to stop the reaction once the desired product is maximized.
Q4: What techniques are recommended for purifying the final product?
Purification can be challenging due to the similar physical properties of the desired product and its chlorinated byproducts.
-
Fractional distillation under reduced pressure: This can be effective if the boiling points of the components are sufficiently different.
-
Column chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) can separate the monochlorinated product from the starting material and more polar impurities. Separation of chlorinated isomers might require careful optimization of the eluent system.
-
Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable stationary and mobile phase can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired monochlorinated product | 1. Incomplete reaction. 2. Over-chlorination leading to di- and tri-chlorinated products. 3. Degradation of the starting material or product. | 1. Increase reaction time or temperature slightly, while carefully monitoring for byproduct formation. 2. Use a controlled amount of chlorinating agent (e.g., 1.0-1.1 equivalents). Consider slow, portion-wise addition of the chlorinating agent. 3. Ensure inert reaction conditions and use purified, dry solvents. Avoid excessively high temperatures. |
| Presence of significant amounts of 3,4-bis(chloromethyl)-1,2,5-oxadiazole | Excess of the chlorinating agent. | Use a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent. Monitor the reaction closely and stop it before significant dichlorination occurs. |
| Formation of isomeric 3-methyl-4-(chloromethyl)-1,2,5-oxadiazole | The two methyl groups on the furoxan ring have similar reactivity towards radical chlorination. | This is an inherent challenge. Separation by careful fractional distillation or chromatography is the most practical approach. Exploring alternative, more selective chlorination methods (e.g., using specific catalysts) could be a research direction. |
| Product decomposition during workup or purification | 1. Presence of residual acid or base from the reaction. 2. High temperatures during distillation. | 1. Neutralize the reaction mixture carefully during workup. Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) and then with brine. 2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Difficulty in separating the product from chlorinated byproducts by chromatography | Similar polarities of the desired product and byproducts. | 1. Use a longer column for better resolution. 2. Optimize the eluent system by trying different solvent mixtures with varying polarities. 3. Consider using a different stationary phase (e.g., alumina). 4. If available, utilize preparative HPLC for challenging separations. |
Quantitative Data Summary
The following table presents hypothetical data based on typical outcomes of selective radical chlorination reactions to illustrate the impact of reaction conditions on product distribution.
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of Over-chlorinated Products (%) | Unreacted Starting Material (%) |
| 1 | 1.0 | 60 | 2 | 45 | 10 | 45 |
| 2 | 1.2 | 60 | 2 | 55 | 25 | 20 |
| 3 | 1.0 | 80 | 2 | 50 | 30 | 20 |
| 4 | 1.0 | 60 | 4 | 60 | 20 | 20 |
Note: These are illustrative values and actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole N-oxide (3,4-Dimethylfuroxan)
This synthesis is based on the cyclization of 2,3-butanedione (diacetyl).
Materials:
-
2,3-Butanedione (1.0 eq)
-
Hydroxylamine hydrochloride (2.2 eq)
-
Sodium hydroxide (2.2 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C with an ice bath.
-
To this solution, add 2,3-butanedione dissolved in ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dimethylfuroxan.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes a plausible radical chlorination of 3,4-dimethylfuroxan.
Materials:
-
3,4-Dimethyl-1,2,5-oxadiazole N-oxide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Benzoyl peroxide (BPO) (catalytic amount, ~1-2 mol%)
-
Carbon tetrachloride (or a safer alternative solvent like acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-1,2,5-oxadiazole N-oxide in the chosen solvent under an inert atmosphere.
-
Add N-Chlorosuccinimide and the radical initiator (benzoyl peroxide).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~77°C for CCl₄) and monitor the reaction progress by GC-MS or TLC.
-
Once the desired level of conversion is reached (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Navigating the Thermal Landscape of 1,2,5-Oxadiazoles: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing the thermal instability of 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) compounds. This resource provides practical troubleshooting guidance and frequently asked questions to ensure the safety and success of your experiments. The inherent energetic nature of the oxadiazole ring system requires careful consideration of its thermal properties to prevent unintended decomposition.
Troubleshooting Unforeseen Thermal Events
This guide addresses common issues encountered during the synthesis, handling, and analysis of 1,2,5-oxadiazole derivatives.
Issue 1: My compound decomposed at a lower temperature than anticipated during synthesis or purification.
-
Possible Cause 1: Presence of Impurities. Catalysts, residual solvents, or starting materials can lower the decomposition temperature of the final compound.
-
Troubleshooting Steps:
-
Re-purify the Compound: Employ rigorous purification techniques such as column chromatography or recrystallization to remove any contaminants.
-
Analyze for Residual Solvents: Use techniques like ¹H NMR or Gas Chromatography (GC) to check for trapped solvents.
-
Consider Milder Synthesis Conditions: If possible, explore alternative synthetic routes that utilize lower reaction temperatures or less reactive reagents. For instance, using 1,1'-carbonyldiimidazole for the cyclization of bisoximes to form furazans can be performed at ambient temperature, which is well below their decomposition points.[1]
-
Issue 2: I observed an unexpected or sharp exotherm in my Differential Scanning Calorimetry (DSC) scan.
-
Possible Cause 1: Sample Contamination. The presence of moisture or other impurities can lead to unexpected thermal events.
-
Troubleshooting Steps:
-
Ensure Proper Sample Handling: Prepare samples in a dry environment (e.g., a glovebox) to minimize moisture absorption.
-
Verify Pan Sealing: For volatile samples, ensure the DSC pan is hermetically sealed to prevent leakage, which can cause spurious peaks.
-
Run a Blank: Conduct a DSC run with an empty pan to ensure the instrument baseline is stable and free of artifacts.
-
-
Possible Cause 2: Polymorphism. The compound may exist in different crystalline forms (polymorphs), each with a unique thermal profile. The observed exotherm could be a crystallization event of an amorphous phase.
-
Troubleshooting Steps:
-
Analyze Thermal History: Perform a second heating run in the DSC. The thermal history from the first run can often eliminate metastable forms, resulting in a more reproducible thermogram.
-
Characterize Crystal Form: Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline phase of your sample.
-
Issue 3: My Thermogravimetric Analysis (TGA) curve shows a multi-step decomposition, but I expected a single event.
-
Possible Cause 1: Complex Decomposition Pathway. The decomposition of 1,2,5-oxadiazole compounds can be complex, involving the formation of thermally stable intermediates. For example, the thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) shows two distinct exothermic peaks in its DSC curve, indicating a multi-step process.[2]
-
Troubleshooting Steps:
-
Coupled TGA-MS/FTIR: If available, use a TGA instrument coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the gaseous products evolved at each decomposition step. This can provide insight into the decomposition mechanism.
-
Vary Heating Rate: Conduct TGA experiments at different heating rates. This can help to better resolve overlapping decomposition steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the general thermal decomposition pathway for 1,2,5-oxadiazoles?
The 1,2,5-oxadiazole ring typically undergoes cleavage at the O(1)-N(2) and C(3)-C(4) bonds upon heating. This fragmentation results in the formation of nitrile and nitrile oxide fragments. These highly reactive nitrile oxides can then be trapped by suitable reagents or may undergo further reactions.
Q2: How do different substituents on the 1,2,5-oxadiazole ring affect its thermal stability?
The nature of the substituents at the 3- and 4-positions of the ring significantly influences thermal stability.
-
Electron-withdrawing groups , such as nitro groups (-NO2), generally decrease thermal stability.
-
Amino groups (-NH2) can have a varied effect. For instance, in some energetic materials, their presence is part of a stable structure, while in others, they can be sites for initial decomposition.
-
Aromatic substituents can enhance thermal stability through increased conjugation and molecular rigidity.
-
Linking multiple oxadiazole rings , either directly or through bridges like azo (-N=N-) groups, can lead to compounds with high thermal stability, with some exhibiting decomposition temperatures above 200°C.
Q3: What are the key safety precautions when working with 1,2,5-oxadiazole compounds?
Given their potential as energetic materials, the following precautions are essential:
-
Small-Scale Reactions: Initially, work with small quantities of material, especially when synthesizing new compounds with unknown thermal properties.
-
Avoid Friction and Impact: Handle these compounds with care, avoiding grinding or subjecting them to mechanical shock.
-
Controlled Heating: Use controlled heating methods and always monitor the temperature closely. Avoid rapid heating, especially near the decomposition temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For potentially explosive compounds, additional measures like a blast shield may be necessary.
Quantitative Data on Thermal Stability
The thermal stability of substituted 1,2,5-oxadiazole derivatives, as measured by their decomposition temperatures (Td), is summarized below. These values are typically obtained from DSC measurements and represent the onset or peak temperature of the exothermic decomposition.
| Compound Name/Description | Substituents | Decomposition Temp. (Td) (°C) | Reference |
| 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) | Amino, Furazan, Furoxan | 260.4 (peak) | [2] |
| Furoxan-Oxa-[3][3]bicyclic derivative (amino) | Amino, Oxa-[3][3]bicyclic | 163.6 (onset) | [4] |
| Furoxan-Oxa-[3][3]bicyclic derivative (nitro) | Nitro, Oxa-[3][3]bicyclic | 170.3 (onset) | [4] |
| 3-Amino-4-chloroximidofurazan (ACOF) | Amino, Chloro, Oximido | 212.7 (peak at 10 K/min) | [5] |
| 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | Azidoethoxy, Furazan, Furoxan | 251.7 (peak at 10°C/min) | [6] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for assessing the thermal stability of 1,2,5-oxadiazole compounds.
Materials:
-
DSC instrument
-
Aluminum or copper pans (hermetic if the sample is volatile)
-
Microbalance
-
Inert purge gas (e.g., nitrogen or argon)
-
Sample (typically 1-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.
-
Pan Sealing: Securely crimp the lid onto the pan. For volatile or potentially reactive samples, use a hermetic pan to ensure a good seal.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Heat the sample at a constant rate, typically 5 or 10°C/min, to a final temperature beyond the decomposition event.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The decomposition is typically observed as a sharp exothermic peak.
-
Determine the onset temperature (the intersection of the baseline with the tangent of the exotherm's leading edge) and the peak temperature of the exotherm.
-
Protocol 2: Compositional Analysis by Thermogravimetric Analysis (TGA)
This protocol provides a method for studying the decomposition profile and compositional characteristics of 1,2,5-oxadiazole compounds.
Materials:
-
TGA instrument
-
Sample pans (ceramic or platinum)
-
Microbalance
-
Inert or oxidative purge gas (e.g., nitrogen, air)
-
Sample (typically 5-10 mg)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative stability) and set the flow rate.
-
-
Temperature Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C or higher) at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
The resulting TGA curve will show weight loss steps corresponding to decomposition events.
-
The derivative of the TGA curve (DTG) can be plotted to show the rate of weight loss and help identify the temperatures of maximum decomposition rate.
-
Visualizing Thermal Decomposition and Troubleshooting
Diagram 1: General Decomposition Pathway of 1,2,5-Oxadiazoles
Caption: Thermal decomposition of the 1,2,5-oxadiazole ring.
Diagram 2: Troubleshooting Workflow for Unexpected DSC Exotherms
Caption: A logical workflow for diagnosing unexpected DSC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity of the chloromethyl group in 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support center for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in organic synthesis, particularly focusing on overcoming the low reactivity of the chloromethyl group.
Frequently Asked Questions (FAQs)
Q1: Why does the chloromethyl group in this compound exhibit low reactivity in nucleophilic substitution reactions?
A1: The diminished reactivity of the chloromethyl group is primarily attributed to the electron-withdrawing nature of the 1,2,5-oxadiazole ring. This heterocyclic system reduces the electron density on the benzylic-like carbon of the chloromethyl group, making it a less potent electrophile for nucleophilic attack. Consequently, standard nucleophilic substitution conditions often result in slow reaction rates and low yields.
Q2: What are the most effective strategies to enhance the reactivity of the chloromethyl group?
A2: Several methods can be employed to overcome the low reactivity:
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Halide Exchange (Finkelstein Reaction): Converting the chloromethyl group to a more reactive iodomethyl or bromomethyl group can significantly accelerate the rate of subsequent nucleophilic substitution reactions.
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Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture.
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Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting mass transfer and generating localized high-energy zones.
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Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving a solid or aqueous nucleophile and an organic substrate, as it facilitates the transfer of the nucleophile into the organic phase.
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Lewis Acid Catalysis: The addition of a Lewis acid can activate the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack.
Q3: Can I use stronger bases or higher temperatures to force the reaction to completion?
A3: While increasing the temperature or using stronger bases can sometimes improve reaction rates, these approaches may also lead to undesirable side reactions, such as elimination or degradation of the starting material or product. It is often more effective to employ one of the targeted reactivity enhancement methods mentioned in Q2.
Troubleshooting Guides
Issue: Low or No Product Yield in Nucleophilic Substitution
This guide provides a systematic approach to diagnosing and resolving low yields in your experiments.
Experimental Protocols
Protocol 1: Finkelstein Reaction for the Synthesis of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole
This protocol describes the conversion of the less reactive chloromethyl compound to its more reactive iodomethyl analog.
Materials:
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This compound
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Sodium iodide (NaI)
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Acetone (anhydrous)
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Celite® (optional)
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Hexanes
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Ethyl acetate
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Silica gel
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetone.
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Add sodium iodide (1.5 - 2.0 eq.) to the solution.
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Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The classic Finkelstein reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone.[1]
-
Upon completion, cool the reaction mixture to room temperature.
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Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of acetone. A pad of Celite® can be used to aid filtration.
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Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-(iodomethyl)-4-methyl-1,2,5-oxadiazole.
Safety Precautions:
-
Acetone is flammable; perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 2: Microwave-Assisted Nucleophilic Substitution with Sodium Azide
This protocol provides a general procedure for a rapid and efficient substitution reaction using microwave irradiation.
Materials:
-
This compound
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Sodium azide (NaN₃)
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Dimethylformamide (DMF) or Ethanol
-
Water
-
Ethyl acetate
Procedure:
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In a microwave-safe reaction vessel, combine this compound (1.0 eq.), sodium azide (1.2 eq.), and a suitable solvent such as DMF or ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Microwave-assisted synthesis can significantly accelerate reaction rates.[2][3]
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After irradiation, allow the vessel to cool to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(azidomethyl)-4-methyl-1,2,5-oxadiazole.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.
-
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained in their use.
Data Presentation
The following table summarizes the expected relative performance of different methods for enhancing the reactivity of the chloromethyl group based on general principles and literature on analogous systems. Actual results may vary and optimization is recommended.
| Method | Typical Reaction Time | Typical Temperature | Expected Yield | Key Advantages |
| Conventional Heating | 12 - 48 hours | 80 - 120 °C | Low to Moderate | Simple setup |
| Finkelstein (Iodide) | 1 - 4 hours (for substitution) | Room Temp to 60 °C | High | Mild conditions for substitution |
| Microwave Irradiation | 10 - 60 minutes | 100 - 150 °C | Moderate to High | Rapid reaction times |
| Ultrasound Assistance | 1 - 6 hours | Room Temp to 50 °C | Moderate to High | Milder conditions than reflux |
| Phase-Transfer Catalysis | 2 - 12 hours | Room Temp to 80 °C | Moderate to High | Effective for biphasic systems |
Logical Relationships
The decision to employ a reactivity enhancement strategy is based on the failure of standard conditions. The choice of the specific strategy can depend on available equipment and the nature of the nucleophile.
References
preventing byproduct formation in 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The information is designed to help prevent byproduct formation and address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the chlorination of its precursor, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Q2: What are the primary byproducts to expect during the synthesis of this compound?
A2: The primary byproducts can arise from several side reactions, including:
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Over-chlorination: Formation of 3-(dichloromethyl)-4-methyl-1,2,5-oxadiazole or 3-(chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole.
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Ring Opening/Degradation: The 1,2,5-oxadiazole (furazan) ring can be susceptible to cleavage under harsh acidic conditions, which can be generated during chlorination with reagents like thionyl chloride.
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Formation of Sulfonate Esters: When using thionyl chloride, incomplete conversion or side reactions can lead to the formation of a sulfonate ester intermediate, which may require specific workup procedures to remove.
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Impurities from Starting Material: The purity of the starting material, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, is crucial. Impurities from its synthesis, such as unreacted glyoxime precursors, can lead to corresponding chlorinated byproducts.
Q3: How can I minimize the formation of over-chlorinated byproducts?
A3: To minimize over-chlorination, it is critical to control the stoichiometry of the chlorinating agent and the reaction temperature. Using a slight excess (typically 1.1 to 1.5 equivalents) of the chlorinating agent is often sufficient. Maintaining a low to moderate reaction temperature (e.g., 0 °C to room temperature) can also help to prevent further chlorination of the methyl group.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is expected to be a reactive compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of the product or starting material. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider a slight increase in temperature or reaction time. 2. Ensure anhydrous conditions, as moisture can decompose the chlorinating agent and the product. Use a proton scavenger like pyridine or diisopropylethylamine to neutralize generated HCl. 3. Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase if necessary. |
| Presence of Multiple Spots on TLC (or Peaks in GC-MS) Corresponding to Byproducts | 1. Over-chlorination. 2. Presence of impurities in the starting material. 3. Ring opening of the oxadiazole ring. | 1. Reduce the amount of chlorinating agent. Use dropwise addition of the reagent to maintain better control. 2. Purify the starting material, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, by recrystallization or column chromatography before use. 3. Perform the reaction under milder conditions (lower temperature, shorter reaction time). The use of a non-protic solvent can also be beneficial. |
| Difficult Purification of the Final Product | 1. Byproducts having similar polarity to the desired product. 2. Residual chlorinating agent or its byproducts. | 1. Employ careful column chromatography with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. Quench the reaction properly (e.g., with ice-water or a saturated sodium bicarbonate solution) to remove excess chlorinating agent. A thorough aqueous workup is essential. |
| Formation of a Dark-Colored Reaction Mixture | 1. Decomposition of the starting material or product. 2. Reaction temperature is too high. | 1. Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon). 2. Conduct the reaction at a controlled, lower temperature. |
Experimental Protocols
Synthesis of 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole (Starting Material)
A common route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, a plausible precursor is 1-hydroxy-2-butanone dioxime.
Methodology:
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Preparation of the Dioxime: Start with 1-hydroxy-2-butanone. React it with an excess of hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The reaction is typically stirred at room temperature for several hours until completion.
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Cyclization: The resulting dioxime is then cyclized to form the 1,2,5-oxadiazole ring. This is often achieved by heating the dioxime in the presence of a dehydrating agent or a base. For instance, heating with a solution of sodium hydroxide can effect the cyclization.
-
Purification: The crude 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole is then purified, typically by extraction into an organic solvent followed by column chromatography or recrystallization.
Synthesis of this compound
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether).
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Chlorination: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water or a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Technical Support Center: Optimizing Derivatization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support center for the derivatization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (also known as 3-(chloromethyl)-4-methylfurazan). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles involved in the derivatization of this versatile synthon.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is a five-membered heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. The key feature of this molecule is the chloromethyl group, which is a reactive site for nucleophilic substitution. This makes it a valuable building block, or synthon, for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. The derivatization of the chloromethyl group allows for the introduction of various functional moieties, enabling the exploration of structure-activity relationships.
Q2: What is the primary reaction type used for the derivatization of this compound?
The primary reaction for derivatizing this compound is nucleophilic substitution. In this reaction, a nucleophile (a species with a lone pair of electrons) attacks the carbon atom of the chloromethyl group, displacing the chloride ion, which is a good leaving group. This allows for the formation of a new covalent bond between the furazan scaffold and the nucleophile.
Q3: What are some common nucleophiles used to derivatize this compound?
A variety of nucleophiles can be employed, leading to a diverse set of derivatives. Common classes of nucleophiles include:
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N-nucleophiles: Amines (primary, secondary, and aromatic), azides, and heterocyclic compounds containing a secondary amine (e.g., piperidine, morpholine).
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S-nucleophiles: Thiols (thiophenols, alkyl thiols) and thiolate anions.
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O-nucleophiles: Alcohols, phenols, and carboxylates.
Q4: What are the key parameters to consider when optimizing the reaction conditions?
Optimizing the reaction conditions is crucial for achieving high yields and purity. The key parameters to consider are:
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Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for nucleophilic substitution reactions.
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Base: A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, or secondary amines) to increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
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Temperature: The reaction temperature affects the rate of reaction. While some reactions may proceed at room temperature, others may require heating to overcome the activation energy barrier.
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Reaction Time: The duration of the reaction should be monitored to ensure completion and to avoid the formation of side products due to prolonged reaction times or elevated temperatures.
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Concentration: The concentration of reactants can influence the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor nucleophilicity of the reacting partner. 2. Ineffective leaving group displacement. 3. Decomposition of starting material or product. 4. Incorrect stoichiometry. | 1. Increase nucleophilicity: If using a protic nucleophile (e.g., thiol, alcohol, secondary amine), add a suitable base (e.g., K₂CO₃, NaH, TEA) to generate the more nucleophilic anion.2. Increase reaction temperature: Gently heat the reaction mixture to provide sufficient energy for the reaction to proceed. Monitor for potential side product formation.3. Solvent selection: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the cation and facilitate the substitution reaction.4. Verify reagent purity and stoichiometry: Ensure that the nucleophile and base are of high purity and used in the correct molar ratios. |
| Formation of multiple products (side reactions) | 1. Over-reaction or side reactions of the nucleophile. 2. Reaction with the oxadiazole ring. 3. Elimination reactions. | 1. Control reaction temperature: Avoid excessive heating, which can promote side reactions.2. Optimize stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize multiple substitutions if the nucleophile has more than one reactive site.3. Protecting groups: If the nucleophile has other reactive functional groups, consider using protecting groups to prevent unwanted reactions.4. Milder reaction conditions: Use a weaker base or lower temperature if side reactions are prevalent. |
| Starting material remains unreacted | 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile. 3. Poor solubility of reactants. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.2. Ensure anhydrous conditions: If using a strong base like NaH, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents, as water can quench the base.3. Choose a suitable solvent: Select a solvent in which all reactants are soluble at the reaction temperature. |
| Difficulty in product purification | 1. Close polarity of product and starting materials. 2. Formation of byproducts with similar properties. | 1. Optimize chromatographic separation: Experiment with different solvent systems for column chromatography to achieve better separation.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.3. Aqueous workup: Perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities before chromatography. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution on a Chloromethyl-Substituted Oxadiazole with a Phenolic Nucleophile.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | Cs₂CO₃ | DMF | Room Temp. | 16 | 85 |
| 3 | NaH | THF | 0 to Room Temp. | 4 | 92 |
| 4 | TEA | Dichloromethane | Room Temp. | 24 | 45 |
| 5 | DBU | THF | Room Temp. | 12 | 68 |
This table is a representative example based on typical nucleophilic substitution reactions on chloromethyl-heterocycles and may require optimization for this compound.
Experimental Protocols
General Procedure for Nucleophilic Substitution with a Thiophenol Derivative
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Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable dry, polar aprotic solvent (e.g., DMF or THF).
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Addition of Nucleophile and Base: Add the thiophenol derivative (1.1 eq) to the solution. Subsequently, add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low yield in derivatization reactions.
Technical Support Center: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common method for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles (also known as furazans) is through the dehydration of α-dioximes. For this compound, a plausible route involves the cyclization of a corresponding dichlorodioxime derivative. Due to the reactive nature of the starting materials, careful control of reaction conditions is crucial.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is expected to be a reactive alkylating agent due to the chloromethyl group. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Many oxadiazole derivatives, particularly those with nitro or azido groups, can be energetic materials, so it is prudent to handle even this compound with care and avoid excessive heat or shock.
Q3: How can I purify the final product?
A3: Purification of chloromethylated heterocyclic compounds can often be achieved through standard laboratory techniques.[1][2][3][4][5] Common methods include:
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Column chromatography: Using a silica gel stationary phase with a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) is a primary method for purification.
-
Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification technique.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain highly pure material.
Q4: What are the expected spectroscopic signatures for this compound?
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¹H NMR: A singlet for the methyl (CH₃) protons and a singlet for the chloromethyl (CH₂Cl) protons. The chemical shift of the chloromethyl protons is expected to be downfield due to the electronegativity of the chlorine atom and the adjacent oxadiazole ring.[6][7][8][9]
-
¹³C NMR: Resonances for the methyl carbon, the chloromethyl carbon, and the two carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₅ClN₂O). The fragmentation pattern would likely involve the loss of a chlorine atom, a chloromethyl radical, and cleavage of the oxadiazole ring.[10][11][12][13]
Troubleshooting Guide
Synthesis & Reaction Issues
Q5: My synthesis of this compound is resulting in a low yield. What are the possible reasons?
A5: Low yields in the synthesis of 1,2,5-oxadiazoles can arise from several factors, particularly when dealing with reactive starting materials.[14][15]
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | Ensure the dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) is fresh and used in the correct stoichiometric amount. Optimize the reaction temperature and time; sometimes, gentle heating is required to drive the reaction to completion. |
| Side Reactions | The chloromethyl group can be susceptible to nucleophilic attack. Ensure all reagents and solvents are anhydrous to prevent hydrolysis to the corresponding alcohol. |
| Decomposition | The 1,2,5-oxadiazole ring is generally stable, but harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening or decomposition.[16] Maintain neutral or mildly acidic conditions if possible. |
| Purification Losses | The product may be volatile. Be cautious during solvent removal under reduced pressure. Use appropriate column chromatography conditions to avoid irreversible adsorption or decomposition on the stationary phase. |
Q6: I am observing an unexpected side product in my reaction. What could it be?
A6: The formation of byproducts is a common issue in heterocyclic synthesis.
Caption: Potential side products in the synthesis of this compound.
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Hydrolysis: The most likely side product is the corresponding alcohol, 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole, formed if water is present in the reaction mixture.
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Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or polymeric materials.
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Rearrangement: Although the 1,2,5-oxadiazole ring is relatively stable, harsh conditions could potentially lead to rearrangement to other heterocyclic systems.
Reactivity & Stability Issues
Q7: My this compound is decomposing upon storage. How can I prevent this?
A7: As a reactive alkylating agent, the compound may have limited long-term stability, especially if impurities are present.
| Storage Condition | Recommendation |
| Temperature | Store at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. |
| Purity | Ensure the compound is highly pure, as trace amounts of acid or base can catalyze decomposition. |
Q8: I am trying to perform a nucleophilic substitution on the chloromethyl group, but the reaction is not proceeding as expected. What could be the problem?
A8: The reactivity of the chloromethyl group can be influenced by several factors.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from starting materials, intermediates, byproducts of the synthesis process, and degradation products. Based on general synthesis routes for 1,2,5-oxadiazoles, potential impurities may include:
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Starting Materials: Unreacted reagents from the synthesis process.
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Intermediates: Partially reacted compounds that have not been fully converted to the final product.
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Byproducts: Compounds formed from side reactions during the synthesis. For oxadiazole synthesis, this can include isomers and related heterocyclic compounds.[1][2][3]
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Degradation Products: Impurities formed by the decomposition of the final product during storage or analysis.[4]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: The most common and effective techniques for impurity profiling of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
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HPLC: Particularly useful for separating a wide range of organic impurities, including non-volatile and thermally labile compounds.[5]
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GC-MS: Ideal for the analysis of volatile and semi-volatile impurities. The mass spectrometry detector allows for the identification and quantification of separated compounds.[7]
Q3: How can I quantify the impurities in my sample?
A3: Quantification of impurities is typically performed using the analytical methods mentioned above (HPLC or GC-MS) with appropriate reference standards for each impurity. If a reference standard is not available, relative quantification can be performed based on the peak area of the impurity relative to the main compound, assuming a similar response factor. For accurate quantification, it is crucial to validate the analytical method according to ICH guidelines.[4]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol groups).[8] - Column overload.[9] - Inappropriate mobile phase pH.[10] - Column contamination or degradation.[11] | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[8] - Reduce the sample concentration or injection volume.[10] - Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.[8] - Flush the column with a strong solvent or replace the column if necessary.[11] |
| Poor Resolution | - Inadequate separation between the main peak and impurity peaks. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, use a different organic solvent). - Change the stationary phase to one with a different selectivity. - Adjust the column temperature. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the mobile phase or system. | - Inject a blank solvent to check for carryover. - Clean the injector and autosampler. - Prepare fresh mobile phase. |
| Baseline Drift | - Column not equilibrated. - Contamination in the detector. - Mobile phase composition changing over time. | - Allow sufficient time for column equilibration. - Clean the detector cell. - Ensure the mobile phase is well-mixed and degassed. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites in the inlet liner or column.[12] - Column overload.[7] - Incompatible solvent. | - Use a deactivated inlet liner and a high-quality, inert column.[12] - Perform inlet maintenance (e.g., replace the liner and septum). - Reduce the sample concentration.[7] - Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Poor Resolution | - Inadequate separation of co-eluting peaks.[7] | - Optimize the temperature program (e.g., use a slower ramp rate). - Use a longer column or a column with a different stationary phase for better selectivity.[13] - Adjust the carrier gas flow rate. |
| No Peaks or Low Signal | - Leak in the system. - Injector problem. - Column breakage. - Detector issue. | - Perform a leak check of the entire system.[14] - Verify the syringe is drawing and injecting the sample correctly. - Inspect the column for breaks. - Check the detector settings and ensure it is functioning correctly.[14] |
| Baseline Noise | - Contaminated carrier gas. - Column bleed. - Electronic noise. | - Use high-purity carrier gas with appropriate traps. - Condition the column properly. - Check for sources of electronic interference. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more retained impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where both the main compound and expected impurities have good absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for impurity analysis.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcchems.com [jcchems.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ijprs.com [ijprs.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. uhplcs.com [uhplcs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole with other Chloromethyl Heterocycles
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Nucleophilic Substitution Reactivity
In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Chloromethylated heterocycles, in particular, serve as versatile building blocks, readily undergoing nucleophilic substitution to introduce a wide array of functionalities. This guide provides a comparative analysis of the reactivity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a member of the electron-deficient furazan family, with other common chloromethyl heterocycles. This objective comparison, supported by an understanding of the underlying electronic effects, aims to inform the selection of appropriate synthons for drug discovery and development.
Theoretical Framework: The Influence of the Heterocyclic Core
The reactivity of the chloromethyl group in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is profoundly influenced by the electronic nature of the attached heterocyclic ring. Electron-withdrawing heterocycles enhance the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating rings can decrease this reactivity.
The 1,2,5-oxadiazole (furazan) ring is a well-established electron-withdrawing moiety due to the presence of two electronegative nitrogen atoms and an oxygen atom.[1] This inherent electronic deficiency is expected to significantly activate the appended chloromethyl group towards nucleophilic displacement.
Comparative Reactivity: A Quantitative Perspective
While a direct, side-by-side kinetic study comparing this compound with a broad range of other chloromethyl heterocycles under identical conditions is not extensively documented in the readily available literature, we can infer relative reactivities from existing data and the foundational principles of physical organic chemistry. The following table summarizes expected reactivity trends based on the electronic properties of the parent heterocycles.
| Heterocyclic Moiety | Electronic Nature | Expected Relative Reactivity of Chloromethyl Derivative |
| 1,2,5-Oxadiazole | Strongly Electron-Withdrawing | High |
| Pyridine | Moderately Electron-Withdrawing | Moderate to High |
| Thiazole | Weakly Electron-Withdrawing | Moderate |
| Imidazole | Electron-Rich (at N-1) | Low to Moderate |
| Benzene (Benzyl Chloride) | Neutral (Reference) | Baseline |
This table presents a qualitative prediction of reactivity based on the known electronic effects of the heterocyclic rings. Experimental verification under standardized conditions is crucial for precise quantification.
The enhanced reactivity of benzylic halides attached to electron-withdrawing rings is a well-established principle in organic chemistry.[3] The stabilization of the partial negative charge that develops on the leaving group in the SN2 transition state by the electron-deficient aromatic system is a key factor driving this acceleration.
Experimental Protocol: A Methodology for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and other chloromethyl heterocycles, a competitive kinetic experiment or parallel kinetic studies under strictly controlled conditions are necessary. Below is a detailed, representative protocol for such a comparative analysis.
Objective: To determine the relative rate constants of the reaction of various chloromethyl heterocycles with a common nucleophile.
Materials:
-
This compound
-
2-(Chloromethyl)pyridine
-
2-(Chloromethyl)thiazole
-
1-Methyl-2-(chloromethyl)imidazole
-
Benzyl chloride (as a reference standard)
-
Sodium iodide (or another suitable nucleophile)
-
Anhydrous Acetone (as solvent)
-
Internal standard (e.g., a non-reactive high-boiling point compound like decane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation:
-
Prepare equimolar (e.g., 0.1 M) stock solutions of each chloromethyl heterocycle and the internal standard in anhydrous acetone.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium iodide) in anhydrous acetone.
-
-
Reaction Setup:
-
In a series of reaction vials, add a precise volume of the nucleophile stock solution and the internal standard stock solution.
-
Thermostate the vials to a constant temperature (e.g., 25 °C).
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reaction in each vial, add a precise volume of one of the chloromethyl heterocycle stock solutions at time t=0.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a large volume of cold water and a suitable extracting solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining chloromethyl heterocycle relative to the internal standard.
-
Plot the natural logarithm of the concentration of the chloromethyl heterocycle versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
-
Data Comparison:
-
Compare the determined rate constants for each chloromethyl heterocycle to establish their relative reactivities.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical process for comparing the reactivity of chloromethyl heterocycles.
Caption: Logical workflow for the comparative analysis of chloromethyl heterocycle reactivity.
Conclusion
The inherent electron-withdrawing nature of the 1,2,5-oxadiazole ring strongly suggests that this compound is a highly reactive substrate for nucleophilic substitution reactions. This heightened reactivity, when compared to chloromethyl derivatives of more electron-rich heterocycles, makes it a valuable synthon for the rapid and efficient introduction of diverse chemical moieties. For drug development professionals, this translates to potentially milder reaction conditions and broader substrate scope, facilitating the synthesis of complex molecular architectures. The provided experimental framework offers a robust methodology for quantifying these reactivity differences, enabling data-driven decisions in the design and execution of synthetic strategies.
References
Navigating the Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic methodologies for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key intermediate for various applications. Due to the limited availability of direct synthesis routes in published literature, this document explores plausible multi-step approaches, drawing analogies from established transformations on related heterocyclic systems.
Currently, a direct, one-pot synthesis of this compound from simple starting materials is not well-documented in scientific literature. However, a logical and feasible approach involves a two-step synthesis commencing from the more readily available precursor, 3-amino-4-methyl-1,2,5-oxadiazole (also known as 3-amino-4-methylfurazan). This proposed pathway consists of the formation of a hydroxymethyl intermediate, followed by a chlorination step.
Proposed Synthetic Pathways
Two main strategies are considered for the synthesis of this compound:
-
Diazotization of 3-amino-4-methyl-1,2,5-oxadiazole followed by a Sandmeyer-type reaction: This classical method for converting aromatic amines to halides could potentially be adapted. However, the specific conditions for the diazotization of the aminofurazan ring and the subsequent chloromethylation are not established.
-
Two-Step Synthesis via a Hydroxymethyl Intermediate: This approach is considered more viable and involves two distinct stages:
-
Step 1: Synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanol. This intermediate could theoretically be prepared by the reduction of a corresponding carboxylic acid or aldehyde.
-
Step 2: Chlorination of (4-methyl-1,2,5-oxadiazol-3-yl)methanol. Standard chlorinating agents, such as thionyl chloride, could be employed for this transformation.
-
Below, we delve into the hypothetical experimental protocols for the two-step synthesis, drawing upon general organic chemistry principles and analogous reactions.
Experimental Protocols (Hypothetical)
Method 1: Synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanol via Reduction of a Carboxylic Acid Ester
This protocol assumes the availability of methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate.
Materials:
-
Methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and work-up equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared.
-
A solution of methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (4-methyl-1,2,5-oxadiazol-3-yl)methanol.
-
Purification is achieved by column chromatography on silica gel.
Method 2: Chlorination of (4-methyl-1,2,5-oxadiazol-3-yl)methanol
Materials:
-
(4-methyl-1,2,5-oxadiazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (4-methyl-1,2,5-oxadiazol-3-yl)methanol in anhydrous dichloromethane at 0 °C, thionyl chloride is added dropwise with stirring. A catalytic amount of pyridine may be added.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to neutralize excess thionyl chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Comparison of Potential Methods
| Parameter | Method 1 (Sandmeyer-type) | Method 2 (Two-Step Synthesis) |
| Plausibility | Less certain; requires specific adaptation for the furazan ring. | More plausible; based on standard organic transformations. |
| Starting Material | 3-amino-4-methyl-1,2,5-oxadiazole | 3-methyl-1,2,5-oxadiazole-4-carboxylic acid or its ester. |
| Number of Steps | Potentially one pot from the diazonium salt. | Two distinct synthetic steps. |
| Potential Yield | Highly variable and unpredictable without experimental data. | Potentially moderate to good yields for each step. |
| Safety Concerns | Diazonium salts can be explosive. | LiAlH₄ is highly reactive with water. Thionyl chloride is corrosive and toxic. |
| Purification | May require complex purification to remove byproducts. | Standard purification techniques (chromatography, distillation) are likely applicable. |
Visualizing the Synthetic Workflow
The logical flow for the proposed two-step synthesis can be visualized as follows:
Caption: Proposed two-step synthesis of this compound.
Conclusion
Computational Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the properties of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its structural isomers. Due to the limited availability of specific experimental and computational data for this compound in publicly accessible literature, this guide leverages data from closely related oxadiazole derivatives to provide a comparative framework. The analysis focuses on key electronic and physicochemical properties relevant to drug discovery and materials science, employing established computational methodologies.
Comparative Analysis of Oxadiazole Isomers
The following table summarizes key computational and physical property data for this compound and selected isomeric and related compounds. It is important to note that specific experimental data for the target compound is scarce; therefore, some values are predicted or derived from computational studies on analogous structures.
| Property | This compound | 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole |
| Molecular Formula | C₄H₅ClN₂O | C₄H₅ClN₂O | C₄H₅ClN₂O | C₉H₇ClN₂O |
| Molecular Weight ( g/mol ) | 132.55 | 132.55[1] | 132.55 | 194.62 |
| Predicted Density (g/cm³) | Not Available | 1.29[2] | Not Available | Not Available |
| Predicted Boiling Point (°C) | Not Available | 211.67[2] | Not Available | Not Available |
| Predicted Melting Point (°C) | Not Available | 22.95[2] | Not Available | Not Available |
| Calculated Dipole Moment (Debye) | Not Available | Not Available | Not Available | Not Available |
| HOMO-LUMO Gap (eV) | Not Available | Not Available | Not Available | Not Available |
| XlogP (predicted) | 0.6 | Not Available | Not Available | Not Available |
Note: The lack of specific data for this compound highlights a research gap. The data for the 1,2,4-oxadiazole isomer is based on predictions and may not reflect experimental values. The properties of oxadiazole derivatives can be significantly influenced by the substitution pattern on the ring.[3][4]
Experimental and Computational Protocols
The determination of the physicochemical and electronic properties of novel compounds like this compound relies on a combination of experimental measurements and computational modeling.
Experimental Protocols
1. Dipole Moment Measurement: The dipole moment of a molecule in solution can be determined using the heterodyne-beat method.[5] This involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene) at various concentrations.[6] The capacitance of the solutions is measured, and the Guggenheim equation or the Hedestrand method can be used to calculate the dipole moment from the concentration dependence of the dielectric constant and density.[6][7]
2. UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be experimentally estimated using UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) corresponds to the energy required for the lowest energy electronic transition, which is generally the HOMO-LUMO transition.[8][9]
Computational Protocols
1. Density Functional Theory (DFT) Calculations: DFT is a robust quantum mechanical method for investigating the electronic structure and properties of molecules.[8][10] A typical workflow for a small organic molecule is as follows:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[11][12]
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various properties can be calculated at a higher level of theory (e.g., a larger basis set) for greater accuracy. These properties include:
-
HOMO and LUMO energies and the HOMO-LUMO gap: These are crucial for understanding the molecule's electronic excitability and kinetic stability.[8][13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its components can be calculated to understand the molecule's polarity.
-
Software packages like Gaussian, Q-Chem, or the open-source Quantum ESPRESSO are commonly used for these calculations.[8][14][15]
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational analysis and the relationship between key molecular orbital concepts.
References
- 1. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | CAS 1192-80-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfu.ca [sfu.ca]
- 6. dokumen.pub [dokumen.pub]
- 7. DipoleMoment [andrew.cmu.edu]
- 8. ossila.com [ossila.com]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. learningbreeze.com [learningbreeze.com]
- 11. researchgate.net [researchgate.net]
- 12. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Spectroscopic Comparison of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its structural isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related 1,2,4- and 1,3,4-oxadiazole derivatives to provide a valuable comparative framework. The presented data, compiled from various sources, is intended to aid researchers in the identification and characterization of this class of compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole, which can serve as a reference for the analysis of this compound.
Table 1: 1H NMR Spectroscopic Data of Substituted Oxadiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | CDCl3 | 4.85 (s, 2H) | -CH2Cl |
| 7.50-7.65 (m, 3H) | Aromatic H | ||
| 8.10-8.20 (m, 2H) | Aromatic H | ||
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | CDCl3 | 4.80 (s, 2H) | -CH2Cl |
| 7.45-7.55 (m, 3H) | Aromatic H | ||
| 8.00-8.10 (m, 2H) | Aromatic H |
Table 2: 13C NMR Spectroscopic Data of Substituted Oxadiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | CDCl3 | 33.5 | -CH2Cl |
| 127.0, 129.2, 131.9 | Aromatic CH | ||
| 124.5 | Aromatic C (ipso) | ||
| 168.0, 175.0 | Oxadiazole C | ||
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | CDCl3 | 35.1 | -CH2Cl |
| 126.8, 129.1, 131.7 | Aromatic CH | ||
| 124.0 | Aromatic C (ipso) | ||
| 164.5, 165.8 | Oxadiazole C |
Table 3: FTIR Spectroscopic Data of Substituted Oxadiazole Derivatives
| Compound | Wavenumber (cm-1) | Assignment |
| General 1,2,4-Oxadiazole Derivatives | ~1615 | C=N stretching |
| ~1570 | C=C stretching (aromatic) | |
| ~1450 | C-H bending | |
| ~1020 | C-O-C stretching | |
| ~750 | C-Cl stretching | |
| General 1,3,4-Oxadiazole Derivatives[1] | ~1610 | C=N stretching[1] |
| ~1550 | C=C stretching (aromatic) | |
| ~1470 | C-H bending | |
| ~1070 | C-O-C stretching | |
| ~740 | C-Cl stretching |
Table 4: Mass Spectrometry Data of Substituted Oxadiazole Derivatives
| Compound | Ionization Mode | m/z (Relative Intensity %) | Assignment |
| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | EI | 194 (M+), 159 (M+ - Cl), 105, 77 | Molecular ion and fragments |
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | EI | 194 (M+), 159 (M+ - Cl), 105, 77 | Molecular ion and fragments |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[2][3]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely.
2. 1H NMR Spectroscopy:
-
Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3. 13C NMR Spectroscopy:
-
Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Reference: CDCl3 at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For solid samples, a small amount of the powdered compound is placed directly onto the diamond crystal of the ATR accessory.[4]
-
For liquid samples, a single drop is placed onto the ATR crystal.[5]
2. Data Acquisition:
-
Instrument: Bruker ALPHA II FTIR spectrometer with a Platinum ATR accessory (or equivalent).[4]
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 24.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.[4]
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. LC-MS Analysis:
-
Instrument: Agilent 1260 Infinity II LC system coupled to an Agilent 6120 Quadrupole LC/MS (or equivalent).[6]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[6]
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 50-500.
Visualizations
Potential Signaling Pathway Modulation
1,2,5-Oxadiazole derivatives have been investigated for their antiproliferative and enzyme inhibitory activities.[7][8][9][10] The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds, leading to an anti-cancer effect.
Caption: Potential mechanism of antiproliferative activity of 1,2,5-oxadiazole derivatives.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. agilent.com [agilent.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 8. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 10. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Energetic Properties of 1,2,5-Oxadiazole Derivatives
The pursuit of advanced energetic materials with superior performance and enhanced safety characteristics is a central theme in modern chemistry. Among the various heterocyclic scaffolds explored, the 1,2,5-oxadiazole (furazan) ring has garnered significant attention due to its high heat of formation, density, and contribution to a favorable oxygen balance in energetic compounds.[1][2] This guide provides a comparative study of the energetic properties of several 1,2,5-oxadiazole derivatives, offering a valuable resource for researchers and professionals in drug development and materials science.
Comparative Energetic Properties
The following table summarizes the key energetic properties of selected 1,2,5-oxadiazole derivatives, providing a clear comparison of their performance. The data has been compiled from various experimental and computational studies.
| Compound | Abbreviation | Density (g·cm⁻³) | Detonation Velocity (vD) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) |
| 3,4-Bis(nitramino)-furazan | DNTF | 1.899 | - | - | < 1 | < 5 |
| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | 4 | 1.66 | - | - | - | - |
| 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan | 6 | - | - | - | - | - |
| [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 8 | - | 7,809 | 27.2 | > 35 | > 360 |
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 11 | 1.821 | 8,822 | 35.1 | 40 | > 360 |
| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | - | 1.65 | 7,810 | - | 37.8 | > 360 |
| 3,3-bis(fluorodinitromethyl)difurazanyl ether | FOF-13 | 1.91 | 8497 | - | 14 | 64% |
Data sourced from multiple references.[1][3][4]
Experimental Protocols
The determination of the energetic properties of these materials relies on a suite of standardized experimental and computational methods.
1. Density Measurement: The crystal densities of the compounds are typically determined by single-crystal X-ray diffraction. This technique provides highly accurate measurements of the unit cell dimensions and the arrangement of molecules within the crystal lattice, from which the density can be calculated.[5]
2. Detonation Performance Calculation: The detonation velocity (vD) and detonation pressure (P) are key indicators of an energetic material's performance. These properties are often predicted using specialized software like EXPLO5, based on the calculated heats of formation and densities.[5] Isodesmic reactions are also employed in computational chemistry to accurately calculate the heats of formation.[6]
3. Sensitivity Testing: The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter. These properties are experimentally determined using standardized methods:
-
Impact Sensitivity (IS): The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus is used to determine the impact sensitivity. The test involves subjecting a sample of the material to the impact of a falling weight from varying heights. The IS value is the minimum energy at which an explosion occurs.[5]
-
Friction Sensitivity (FS): The BAM friction apparatus is used to assess the sensitivity to friction. The test involves subjecting the material to friction between a porcelain peg and a porcelain plate under a specified load. The FS value is the load at which an explosion or decomposition occurs.[5]
4. Structural Characterization: The molecular structures of the synthesized compounds and their intermediates are confirmed using a variety of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
General Experimental Workflow
The synthesis and characterization of 1,2,5-oxadiazole-based energetic materials typically follow a multi-step process, as illustrated in the workflow diagram below. This process begins with the synthesis of the core heterocyclic structure, followed by the introduction of energetic functional groups and subsequent characterization to determine its properties.
References
- 1. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plu.mx [plu.mx]
- 3. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
A Comparative Guide to Purity Assessment of Synthesized 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of analytical techniques for assessing the purity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key heterocyclic building block. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are critically evaluated to aid researchers in selecting the most appropriate method for their needs.
Predicted Impurity Profile
A comprehensive purity assessment requires an understanding of potential impurities stemming from the synthetic route. While the specific synthesis of this compound can vary, a plausible route may involve the cyclization of a suitable precursor. Potential impurities could include:
-
Starting Materials: Unreacted precursors and reagents.
-
Intermediates: Incompletely reacted intermediates.
-
Byproducts: Compounds formed from side reactions, such as isomers or dimers.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of accuracy and precision.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution and sensitivity.[1][2] Applicable to a wide range of non-volatile and thermally labile compounds. Well-established for purity determination and quantification.[3][4] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. May not detect impurities that do not ionize or absorb UV light. | Routine quality control, quantification of known and unknown impurities with UV absorbance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for volatile and semi-volatile compounds.[5][6] Provides structural information for impurity identification.[7][8] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Analysis of volatile impurities, residual solvents, and thermally stable related substances.[9] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary ratio method that does not require a reference standard of the analyte.[10][11] Provides structural information and quantification simultaneously.[12][13] Non-destructive.[14] | Lower sensitivity compared to chromatographic methods.[15] Requires a high-field NMR spectrometer for optimal resolution and sensitivity. Potential for signal overlap in complex mixtures. | Absolute purity determination, especially when a certified reference standard is unavailable.[10][14] Characterization of reference standards. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive.[16][17] Useful for reaction monitoring and preliminary purity checks.[18][19] | Limited resolution and sensitivity compared to HPLC and GC. Not easily quantifiable.[16] | Rapid screening of reaction progress and qualitative assessment of purity. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation, starting with a 50:50 (v/v) mixture.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the synthesized compound in the mobile phase at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm (or a more suitable wavelength determined by UV scan)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100[2]
-
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Split (e.g., 20:1)
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[11]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Internal standard of known purity (e.g., maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., sufficient relaxation delay, D1 ≥ 5T₁).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.[11]
-
-
Visualizations
Caption: Workflow for the purity assessment of a synthesized compound.
Caption: Decision tree for selecting an analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. torontech.com [torontech.com]
- 3. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. silicycle.com [silicycle.com]
- 18. frndzzz.com [frndzzz.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Analogs as Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,5-oxadiazole analogs, with a focus on derivatives structurally related to 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole, in the context of their activity as muscarinic acetylcholine receptor (mAChR) agonists. While direct and extensive SAR studies on this compound analogs are not widely available in public literature, this guide synthesizes data from closely related 1,2,5-oxadiazole and 1,2,5-thiadiazole derivatives to infer potential SAR trends and guide future research.
The 1,2,5-oxadiazole scaffold has been identified as a promising isostere for the ester group in known muscarinic agonists like aceclidine, leading to the development of potent and selective M1 muscarinic agonists.[1] The following sections detail the available quantitative data, experimental protocols for assessing muscarinic activity, and the underlying signaling pathways.
Quantitative Biological Data Comparison
The following table summarizes the in vitro biological data for a series of 3-(alkoxy)-1,2,5-oxadiazol-4-yl-1,2,5,6-tetrahydropyridines and their thiadiazole counterparts, which serve as the primary basis for understanding the SAR of this class of compounds. These analogs provide insight into how modifications to the substituents on the 1,2,5-oxadiazole ring influence muscarinic receptor affinity and efficacy.
| Compound ID | R Group (at position 3 of oxadiazole/thiadiazole) | Receptor Binding Affinity (Ki, nM) vs. [3H]Oxotremorine-M | Functional Activity (IC50, nM) in Rabbit Vas Deferens (M1) | Functional Activity in Guinea Pig Atria (M2) | Reference |
| 5d | n-Butoxy (Thiadiazole) | Low nanomolar | Low picomolar | Low efficacy and potency | [2] |
| 5e | n-Pentyloxy (Thiadiazole) | Low nanomolar | >90% inhibition, low picomolar IC50 | Low efficacy and potency | [2] |
| 5f | n-Hexyloxy (Thiadiazole) | Low nanomolar | >90% inhibition, low picomolar IC50 | Low efficacy and potency | [2] |
| 7a-h | Alkylthio (Thiadiazole) | Generally higher than corresponding alkoxy analogs | More potent than corresponding alkoxy analogs | Not specified | [2] |
| 19a | n-Butoxy (Oxadiazole) | Much lower affinity than thiadiazole analog (5d) | Efficacy too low to determine IC50 | Not specified | [2] |
| 19b | n-Hexyloxy (Oxadiazole) | Much lower affinity than thiadiazole analog (5f) | Efficacy too low to determine IC50 | Not specified | [2] |
Key SAR Observations:
-
Effect of the Heteroatom: The 1,2,5-thiadiazole ring generally imparts higher affinity and potency compared to the 1,2,5-oxadiazole ring in this series of muscarinic agonists.[2]
-
Influence of the Alkoxy/Alkylthio Chain Length: For the 1,2,5-thiadiazole analogs, a U-shaped relationship is observed between the length of the unbranched alkoxy chain and both receptor binding and functional activity, with optimal activity seen with butoxy and pentyloxy substituents.[2]
-
Alkyl vs. Alkoxy/Alkylthio Substituents: Alkyl substituents at the 3-position of the thiadiazole ring result in a significant decrease in affinity (10-100 fold lower) for muscarinic receptors compared to alkoxy and alkylthio derivatives.[2]
Based on these findings, it can be hypothesized that for this compound analogs, the nature of the substituent at the 3-position will be a critical determinant of muscarinic activity. The electron-withdrawing nature of the chloromethyl group may influence receptor interaction differently than the alkoxy or alkylthio groups. Further investigation is required to determine the precise impact of haloalkyl substituents on receptor affinity and efficacy.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of novel analogs, detailed experimental protocols for key assays are provided below.
Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles (General Scheme)
A general synthetic route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For the specific synthesis of this compound, a multi-step synthesis starting from appropriate precursors would be necessary, followed by chlorination of a hydroxymethyl intermediate. The following is a representative workflow for the synthesis and evaluation of these compounds.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Muscarinic Receptor Binding Assays
These assays are crucial for determining the affinity of the synthesized compounds for different muscarinic receptor subtypes.[3]
1. Membrane Preparation:
-
Cell membranes are prepared from tissues or cell lines expressing the specific muscarinic receptor subtype of interest.
2. Radioligand Binding:
-
A constant concentration of a subtype-selective radiolabeled antagonist (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the ability of the compounds to act as agonists or antagonists at muscarinic receptors.
1. Phosphatidylinositol (PI) Turnover Assay (for M1, M3, M5 receptors):
-
Cells expressing Gq-coupled muscarinic receptors are pre-labeled with [³H]-myo-inositol.
-
Cells are stimulated with varying concentrations of the test compound.
-
The accumulation of [³H]-inositol phosphates is measured as an indicator of receptor activation.[4][5]
2. cAMP Accumulation Assay (for M2, M4 receptors):
-
Cells expressing Gi-coupled muscarinic receptors are treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured.[3]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The five subtypes are broadly classified into two families based on their primary G-protein coupling.[6]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[6][7]
The following diagram illustrates the primary signaling pathways activated by muscarinic agonists.
References
- 1. 1,2,5-Thiadiazole analogues of aceclidine as potent m1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Performance Under Pressure: A Comparative Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as an Energetic Material
For Immediate Release
[City, State] – [Date] – In the continuous quest for advanced energetic materials offering superior performance and enhanced safety profiles, this guide provides a comparative analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed look at the performance metrics of this compound against established energetic materials.
Comparative Performance of Energetic Materials
The efficacy and safety of an energetic material are defined by a set of key performance indicators. These include detonation velocity and pressure, which characterize the explosive output; density, a critical factor in formulation and performance; and sensitivity to external stimuli like impact and friction, which dictates the material's handling and storage safety. Thermal stability is also a crucial parameter, indicating the material's resistance to decomposition under elevated temperatures.
| Performance Metric | This compound | RDX (Research Department Explosive) | TNT (Trinitrotoluene) |
| Detonation Velocity (m/s) | Data Not Available | 8,750[1] | 6,900[2][3] |
| Detonation Pressure (GPa) | Data Not Available | ~34.9 | ~19 |
| Density (g/cm³) | Data Not Available | 1.82[4] | 1.654 |
| Thermal Stability (Decomposition Temp. °C) | Data Not Available | ~204 (melts)[1] | ~295 |
| Impact Sensitivity (J) | Data Not Available | ~7.5 | ~15 |
| Friction Sensitivity (N) | Data Not Available | 120 | Insensitive to 353 N[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of energetic materials.
Determination of Detonation Velocity
Methodology: The detonation velocity is typically measured using the D'Autriche method or electronic probes. A cylindrical charge of the explosive of a known diameter and density is initiated at one end. For the electronic probe method, a series of precisely spaced probes are placed along the length of the charge. As the detonation wave propagates through the charge, it triggers each probe sequentially. The time intervals between the triggering of consecutive probes are recorded using a high-speed oscilloscope or a dedicated timing system. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.
Determination of Impact Sensitivity
Methodology: The impact sensitivity is determined using a standardized drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer.[5] A small, precisely weighed sample of the explosive is placed in a specified sample holder. A weight of a known mass is then dropped from a series of predetermined heights onto a striker pin in contact with the sample. The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition). The result is typically expressed in Joules (J), calculated from the mass of the weight and the drop height.
Determination of Friction Sensitivity
Methodology: The friction sensitivity is assessed using an apparatus like the BAM friction tester.[5] A small amount of the explosive material is spread on a porcelain plate. A porcelain peg is then placed on the material, and a specified load is applied. The porcelain plate is then moved back and forth under the stationary peg for a set distance and speed. This procedure is repeated with varying loads to determine the load at which there is a reaction (e.g., crackling, smoke, or explosion) in at least one out of six trials. The result is reported as the load in Newtons (N).
Determination of Thermal Stability (Differential Scanning Calorimetry - DSC)
Methodology: The thermal stability of the energetic material is evaluated using Differential Scanning Calorimetry (DSC). A small, weighed sample of the material is placed in a sealed sample pan, and an empty pan is used as a reference. The sample and reference are then heated at a constant rate in a controlled atmosphere (typically nitrogen or argon). The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. An exothermic peak in the DSC thermogram indicates the decomposition of the material, and the onset temperature of this peak is taken as the decomposition temperature, providing a measure of its thermal stability.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key performance parameters of energetic materials.
Conclusion
The development of novel energetic materials like this compound is paramount for advancing various technological fields. While direct experimental data for this specific compound remains elusive in the public domain, the comparative framework and detailed experimental protocols provided in this guide offer a robust foundation for its evaluation. By benchmarking against well-characterized materials such as RDX and TNT, researchers can effectively assess the potential and safety of new energetic compounds, paving the way for future innovations.
References
A Comparative Benchmarking Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic method for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole against established methods for the synthesis of other oxadiazole isomers. Due to the limited specific literature on the target compound, a plausible synthetic route is presented based on well-documented transformations for analogous 1,2,5-oxadiazoles. This is benchmarked against two representative, modern synthetic protocols for 1,2,4- and 1,3,4-oxadiazole derivatives to offer a broader context of synthetic efficiency and methodology in oxadiazole chemistry.
Executive Summary of Synthetic Methodologies
The synthesis of oxadiazole isomers is of significant interest in medicinal chemistry due to their roles as bioisosteres and pharmacophores.[1][2] This guide focuses on a proposed method for the synthesis of this compound and compares it with established methods for producing 1,2,4- and 1,3,4-oxadiazole derivatives. The comparison is based on key performance indicators such as reaction yield, duration, and the nature of the required reagents and conditions.
Data Presentation: A Comparative Overview
| Parameter | Proposed: this compound Synthesis | Benchmark 1: 3,5-Disubstituted-1,2,4-oxadiazole Synthesis[3] | Benchmark 2: 2,5-Disubstituted-1,3,4-oxadiazole Synthesis[4] |
| Reaction Type | Dehydration of an α-dioxime | One-pot condensation and cyclization | Cyclodehydration of a diacylhydrazine |
| Starting Materials | 1-Chloro-2,3-butanedione dioxime | Amidoxime, Carboxylic acid derivative | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide |
| Key Reagents | Dehydrating agent (e.g., SOCl₂, P₂O₅) | Activating agent (e.g., CDI), Base (e.g., NaOH) | Burgess reagent |
| Solvent | Aprotic solvent (e.g., Dichloromethane) | Aprotic polar solvent (e.g., DMSO) | Dioxane |
| Reaction Temperature | Room temperature to moderate heating | Room temperature | 100 °C |
| Reaction Time | 2 - 6 hours (estimated) | 12 - 16 hours | 36 hours |
| Reported Yield | Not available (projected moderate to high) | Good to excellent | 65% |
| Work-up | Aqueous work-up, extraction, chromatography | Aqueous work-up, extraction, chromatography | Concentration, column chromatography |
Experimental Protocols
Proposed Synthesis of this compound
This proposed method is based on the general and widely used synthesis of 1,2,5-oxadiazoles (furazans) by the dehydration of α-dioximes.[2][5]
Step 1: Synthesis of 1-Chloro-2,3-butanedione dioxime (Precursor)
-
To a solution of 1-chloro-2-butanone (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.
-
Acidify the mixture with hydrochloric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-4 hours.
-
To the resulting α-oximino ketone, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude dioxime. Purify by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Dissolve the 1-Chloro-2,3-butanedione dioxime (1.0 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Slowly add a dehydrating agent such as thionyl chloride (1.2 eq) or phosphorus pentoxide at 0 °C. Using agents like thionyl chloride can sometimes lead to byproducts through Beckmann rearrangement.[6]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Benchmark Synthesis 1: 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol is a one-pot synthesis at room temperature.[3]
-
To a solution of the starting amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in dimethyl sulfoxide (DMSO), add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) as an activating agent.
-
Add a base such as sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Benchmark Synthesis 2: 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
This method utilizes the Burgess reagent for cyclodehydration.[4]
-
In an oven-dried round-bottom flask under an argon atmosphere, dissolve N'-(2-chloroacetyl)-3-hydroxybenzohydrazide (1.0 eq) in dioxane.[4]
-
Add Burgess reagent (2.0 eq) to the solution.[4]
-
Heat the reaction mixture at 100 °C for 36 hours.[4]
-
Monitor the reaction progress by TLC and LCMS.[1]
-
After completion, concentrate the reaction mass under reduced pressure.[1]
-
Purify the crude product by column chromatography (0–40% EtOAc in heptane) to yield 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (65% yield).[1][4]
Visualization of Synthetic Workflows
Caption: Proposed workflow for the synthesis of this compound.
Caption: Workflow for the one-pot synthesis of a 1,2,4-oxadiazole derivative.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, ensuring compliance with safety regulations and minimizing environmental impact. Due to the absence of a specific safety data sheet (SDS) for this compound, the following procedures are based on general guidelines for hazardous chemical waste disposal and data from structurally similar oxadiazole derivatives.
Hazard Profile Analysis
An analysis of analogous compounds containing chloromethyl and oxadiazole functionalities indicates that this compound should be treated as a hazardous substance. The data from related chemicals suggests the potential for significant health and environmental risks.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. | H302, P264, P270, P301+P310 |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | H315, H314, P264, P280, P302+P352 |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | H319, P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | H335, P261, P271, P304+P340 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Not explicitly found for analogs, but a common precaution. |
Note: This data is extrapolated from similar chemical structures and should be treated as a conservative estimate of potential hazards.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can react violently or release toxic gases.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
All handling of the chemical waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
3. Waste Collection and Containment:
-
Primary Container:
-
Use a designated, compatible hazardous waste container. The container must be in good condition, with no leaks or rust, and have a secure, screw-top cap.[1][3]
-
The container material should be non-reactive with the chemical.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" sticker.
-
Clearly write the full chemical name: "this compound" and its concentration if in solution.
-
Include the date of waste accumulation.
-
4. Segregation and Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[4]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregate the container from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
6. Disposal of Empty Containers:
-
To be considered non-hazardous, the original chemical container must be triple-rinsed.[3]
-
The first two rinses should be with a suitable solvent (e.g., acetone or ethanol), and the third with water.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [3]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though institutional policies may vary.
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][5]
-
Provide them with a complete inventory of the waste.
-
Never dispose of this chemical down the drain or in regular trash. [6]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. pfw.edu [pfw.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The following guidance is synthesized from safety data for structurally analogous compounds, such as other chloromethylated oxadiazoles, and general principles for handling halogenated organic chemicals. A thorough risk assessment should be conducted by researchers before beginning any work with this compound.
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may cause significant skin and eye irritation or damage.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Wear chemical safety goggles conforming to ANSI Z87.1 or EU EN166 standards.[3] A face shield must be worn over goggles during procedures with a high risk of splashing.[3] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Skin | Gloves: Wear nitrile or neoprene chemical-resistant gloves. Inspect for tears before use and use proper removal technique. Do not reuse disposable gloves.[4] Lab Coat: Wear a flame-resistant lab coat with long sleeves, fully buttoned.[4] Apparel: Wear long pants and closed-toe shoes. Avoid shorts, skirts, and sandals. | Prevents skin contact, as the compound may be absorbed through the skin or cause severe irritation.[1][5] |
| Respiratory | All handling must occur in a certified chemical fume hood with adequate exhaust ventilation.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be required as part of a comprehensive respiratory protection program.[3][6] | Prevents inhalation of potentially toxic and irritating vapors or aerosols.[2][5] |
Operational Plan: Safe Handling Protocol
A systematic workflow is critical to minimize exposure and ensure safety during handling.
References
- 1. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. ICSC 0027 - CHLOROFORM [chemicalsafety.ilo.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
